Linaclotide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H79N15O21S6 |
|---|---|
Molecular Weight |
1530.8 g/mol |
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27R,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-4-deuterio-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-4-(trideuteriomethyl)-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1/i1D3,26D |
InChI Key |
KXGCNMMJRFDFNR-JVHSGDSASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Linaclotide-d4 synthesis and purification protocol
An In-depth Technical Guide to the Synthesis and Purification of Linaclotide-d4
This guide provides a comprehensive overview of the methodologies for synthesizing and purifying this compound, an isotopically labeled version of the therapeutic peptide Linaclotide (B608579). The protocols described are based on established principles of Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), drawing from published methods for Linaclotide and general techniques for stable isotope labeling.
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C, used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1] Its complex structure is characterized by three intramolecular disulfide bonds, which are critical for its biological activity.[2] Stable isotope-labeled (SIL) peptides, such as this compound, are indispensable tools in pharmaceutical research, particularly for quantitative mass spectrometry-based assays (e.g., pharmacokinetic studies) where they serve as high-precision internal standards.[3][4]
The synthesis of this compound follows the same pathway as the unlabeled peptide, with the exception of incorporating a specific deuterium-labeled amino acid at one or more positions in the peptide sequence.[3][5] This guide outlines the core protocols for producing high-purity this compound for research and development purposes.
Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most prevalent method for producing synthetic peptides like Linaclotide is Fmoc-based SPPS.[4] This technique involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[6] The synthesis of the deuterated analog requires the substitution of a standard Fmoc-amino acid with its corresponding stable isotope-labeled version (e.g., Fmoc-L-Alanine-d4-OH) at the desired position in the sequence.[7]
Materials and Reagents
| Component | Specification | Purpose |
| Resin | Fmoc-Tyr(tBu)-Wang Resin | Solid support for peptide assembly.[8] |
| Amino Acids | Fmoc-protected L-amino acids | Building blocks for the peptide chain. |
| Labeled Amino Acid | Fmoc-L-[Amino Acid]-d4-OH | Deuterium-labeled building block. |
| Cysteine Protectants | Trt, Acm, Mmt, Dpm, or o-NBn | Orthogonal groups to direct disulfide bond formation.[8][9] |
| Coupling Reagents | HBTU, HOBt | Promote peptide bond formation.[8] |
| Activator Base | DIPEA (DIEA) | Activates the coupling reaction.[8] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the temporary Fmoc protecting group.[8] |
| Solvents | DMF, DCM | Used for washing and dissolving reagents. |
| Cleavage Cocktail | TFA / H₂O / TIPS (95:2.5:2.5 v/v/v) | Cleaves peptide from resin and removes side-chain protectors.[10] |
| Precipitation Solvent | Cold Diethyl Ether | Precipitates the crude peptide.[8] |
Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling for each amino acid in the sequence.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Experimental Protocol
-
Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in Dimethylformamide (DMF) for 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (either standard or the d4-labeled variant) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add the activator base (DIPEA) and pre-activate for 1-2 minutes.[4] Add this activated solution to the resin and agitate for 1-2 hours.[4]
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the Linaclotide sequence.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, wash the fully assembled peptide-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.[8] Add the cleavage cocktail (e.g., TFA:H₂O:TIPS) and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[2][10]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]
-
Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the pellet under vacuum. This yields the crude, linear this compound.[4]
Disulfide Bond Formation (Oxidative Folding)
The linear peptide must be folded to form the three correct disulfide bridges (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13).[2] This is a critical step that significantly impacts the final yield of the active peptide.
Experimental Protocol
-
Dissolution: Dissolve the crude linear peptide in a buffer solution, such as aqueous ammonium (B1175870) bicarbonate or sodium phosphate, at a pH between 7.0 and 9.0.[11] The reaction is typically performed at a high dilution to favor intramolecular over intermolecular disulfide bond formation.
-
Oxidation: Stir the solution in a vessel open to the air (air oxidation) for 24-48 hours.[11] Alternatively, oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) can be used.[11]
-
Monitoring: Monitor the reaction's progress using analytical RP-HPLC and mass spectrometry to confirm the formation of the desired product.
-
Quenching: Once the reaction is complete, quench it by acidifying the solution with an acid like TFA or acetic acid to a pH of ~2-3.[12]
Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
Purification of the crude, folded this compound is essential to remove impurities such as deletion sequences, incompletely deprotected peptides, and incorrectly folded isomers. RP-HPLC is the standard method for this process.[6][13]
Materials and Equipment
| Component | Specification | Purpose |
| HPLC System | Preparative HPLC with UV Detector | For separation and purification of the target peptide.[14] |
| Column | Preparative C18 Column (e.g., 10 µm, 21.2 x 250 mm) | Stationary phase for reversed-phase separation.[12] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent.[15] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for elution.[15] |
| Lyophilizer | Freeze-dryer | To remove solvent and obtain the final peptide powder. |
Purification Workflow
Caption: Purification and Isolation Workflow for this compound.
Experimental Protocol
-
Method Development: First, perform an analytical RP-HPLC run on a small sample of the crude material to determine the optimal gradient for separating the target peptide from impurities.[6] A typical scouting gradient runs from 5% to 95% Mobile Phase B.[6]
-
Preparative Purification: Dissolve the bulk crude peptide in Mobile Phase A. Load the solution onto the equilibrated preparative C18 column. Elute the peptide using the optimized linear gradient of Mobile Phase B.[15] For Linaclotide analogues, a gradient of 15–45% B over 60 minutes has been reported.[12]
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the UV absorbance at ~220 nm.[16]
-
Quality Control: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.[4]
-
Pooling and Lyophilization: Combine the fractions that meet the required purity specification (typically >95%). Freeze the pooled solution and lyophilize it to obtain the final product as a stable, white powder.[15]
Quality Control and Data
The final product should be characterized to confirm its identity, purity, and quantity.
| Analysis | Method | Typical Specification |
| Purity | Analytical RP-HPLC (220 nm) | ≥ 95% |
| Identity | Mass Spectrometry (ESI-MS) | Observed mass matches calculated mass of this compound. |
| Overall Yield | Gravimetric / UV Spectrophotometry | 4% - 20% (Reported for Linaclotide and analogs)[11] |
| Appearance | Visual Inspection | White to off-white lyophilized powder. |
References
- 1. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [html.rhhz.net]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 6. lcms.cz [lcms.cz]
- 7. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104974229A - Linaclotide solid-phase synthesis method - Google Patents [patents.google.com]
- 10. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016038497A1 - A process for the preparation of linaclotide - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. peptide.com [peptide.com]
- 16. CN105153284A - Purification method of linaclotide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Characterization of Linaclotide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical characterization of Linaclotide-d4, a deuterated isotopologue of the therapeutic peptide Linaclotide. This compound serves as a critical internal standard for the quantitative analysis of Linaclotide in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolism studies. This document outlines the key chemical properties, detailed experimental protocols for characterization, and the biological context of its non-deuterated counterpart.
Core Chemical Properties
This compound is a synthetic 14-amino acid peptide, structurally identical to Linaclotide except for the inclusion of four deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₉H₇₅D₄N₁₅O₂₁S₆ | [1] |
| Molecular Weight | 1530.8 g/mol | [1] |
| Appearance | A solid | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.2 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Purity (HPLC) | ≥ 95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₄) | Mass Spectrometry |
| Identity | Conforms to the structure of this compound | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Peptide Content | Report Value | Amino Acid Analysis |
Experimental Protocols
The characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.
Synthesis and Purification
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides.[2][3][4] A deuterated amino acid, in this case, a deuterated version of one of the amino acids in the Linaclotide sequence, is incorporated during the synthesis process.
Experimental Workflow for Synthesis and Purification:
Caption: Synthesis and purification workflow for this compound.
Purity Determination by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of this compound.
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Identity and Isotopic Enrichment by Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight and determine the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition.
Protocol:
-
Instrument: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer.
-
Mode: Positive ion mode
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Data Analysis: The mass spectrum is analyzed to identify the monoisotopic mass of this compound. The isotopic distribution is examined to confirm the incorporation of four deuterium atoms and to calculate the percentage of deuterated species.
Experimental Workflow for Characterization:
Caption: Analytical workflow for the characterization of this compound.
Biological Context: Linaclotide's Mechanism of Action
Linaclotide, the non-deuterated parent compound, is a guanylate cyclase-C (GC-C) agonist.[5] It acts locally on the apical membrane of intestinal epithelial cells.[6][7] Understanding this pathway is crucial for researchers using this compound in pharmacological studies.
Signaling Pathway of Linaclotide:
References
- 1. caymanchem.com [caymanchem.com]
- 2. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A method of synthesis Linaclotide (2017) | 姚林 [scispace.com]
- 5. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of Deuterated Linaclotide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of deuterated linaclotide (B608579). Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C, is used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its complex structure, characterized by three disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), presents unique challenges for structural analysis.[3][4][5] Deuteration of peptides, in conjunction with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offers powerful tools to probe its structure, dynamics, and conformation.
Introduction to Deuterated Linaclotide and its Structural Significance
Deuterium (B1214612), a stable isotope of hydrogen, can be incorporated into peptides, replacing hydrogen atoms at various positions. This isotopic substitution is a powerful tool in structural biology for several reasons. In mass spectrometry, the mass shift resulting from deuterium incorporation provides information on solvent accessibility and protein dynamics through hydrogen-deuterium exchange (HDX-MS). In NMR spectroscopy, deuteration can simplify complex spectra and allow for the measurement of specific nuclear Overhauser effects (NOEs) to determine inter-atomic distances. Understanding the three-dimensional structure of linaclotide is crucial for elucidating its mechanism of action and for the development of analogs with improved therapeutic properties.
Signaling Pathway of Linaclotide
Linaclotide acts locally on the luminal surface of the intestinal epithelium by binding to and activating the guanylate cyclase-C (GC-C) receptor. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn initiates a cascade of downstream signaling events. The primary mechanism involves the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This increased ion flow results in water secretion, accelerating intestinal transit and alleviating constipation.
Experimental Protocols for Structural Elucidation
The structural elucidation of deuterated linaclotide primarily relies on two powerful analytical techniques: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a sensitive technique used to study protein conformation, dynamics, and interactions in solution.[6][7][8][9][10] It measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is incubated in a deuterated solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the protein's secondary and tertiary structure. For disulfide-rich peptides like linaclotide, special considerations are necessary to ensure efficient fragmentation and analysis.[6][7][8]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: A stock solution of linaclotide is prepared in a non-deuterated aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4).
-
Deuterium Labeling: The HDX reaction is initiated by diluting the linaclotide stock solution with a D₂O-based buffer of the same composition to a final D₂O concentration of ≥95%. The exchange reaction is allowed to proceed for various time points (e.g., 10s, 1 min, 10 min, 1h, 4h).
-
Quenching: The exchange reaction is quenched by adding a pre-chilled quench buffer (e.g., 0.1% trifluoroacetic acid in water, pH 2.5) to rapidly lower the pH and temperature, thereby significantly slowing down the back-exchange of deuterium for hydrogen.
-
Proteolytic Digestion: The quenched sample is immediately injected into an online digestion system containing an immobilized pepsin column. Digestion is typically carried out at a low temperature (e.g., 0-4 °C) to minimize back-exchange.
-
LC Separation: The resulting peptic fragments are separated using a reversed-phase ultra-performance liquid chromatography (UPLC) system. A rapid gradient is employed to minimize the time the deuterated peptides are in an aqueous mobile phase, further reducing back-exchange.
-
Mass Spectrometry: The eluting peptides are analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). MS1 scans are acquired to determine the mass of the deuterated peptides, and MS/MS scans are used for peptide identification. For disulfide-rich peptides, electron capture dissociation (ECD) or electron transfer dissociation (ETD) can be employed to fragment the peptide backbone without cleaving the disulfide bonds, aiding in the localization of deuterium uptake.[6][7][8]
-
Data Analysis: The centroid of the isotopic distribution for each peptide is calculated and compared to the centroid of the non-deuterated control to determine the average number of incorporated deuterons. The results are often visualized as deuterium uptake plots for each peptide over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.[11][12][13][14] For deuterated linaclotide, NMR can provide detailed information on the local environment of specific atoms and the overall fold of the peptide.
Experimental Workflow:
Detailed Protocol:
-
Synthesis and Purification of Deuterated Linaclotide: Fully or selectively deuterated linaclotide is synthesized using deuterated amino acids through solid-phase peptide synthesis. The synthesized peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and subjected to oxidative folding to form the correct disulfide bridges.
-
NMR Sample Preparation: The purified deuterated linaclotide is dissolved in an appropriate NMR solvent, typically D₂O or a deuterated organic solvent mixture, to a final concentration of 0.5-1.0 mM. A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift referencing.
-
NMR Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H and ²H NMR: To assess the overall purity and folding of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
2D ¹H-¹⁵N HSQC: To correlate amide protons with their directly attached nitrogen atoms (if ¹⁵N labeling is also employed).
-
-
Data Processing and Resonance Assignment: The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). The individual resonance signals are then assigned to specific atoms in the linaclotide sequence.
-
Structure Calculation and Refinement: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). An ensemble of structures is generated, and the final structure is refined to satisfy the experimental restraints and stereochemical parameters.
Quantitative Data Presentation
The following tables present representative quantitative data that would be expected from the structural elucidation of deuterated linaclotide.
Table 1: Representative Hydrogen-Deuterium Exchange Mass Spectrometry Data for Linaclotide
This table shows the hypothetical deuterium uptake for peptic fragments of linaclotide after 10 minutes of exchange. The level of deuterium uptake is indicative of the solvent accessibility of each region. Regions involved in the core structure, stabilized by disulfide bonds, are expected to show lower deuterium uptake.
| Peptic Fragment | Sequence | Start-End Residue | Observed Mass (Da) (Undeuterated) | Observed Mass (Da) (Deuterated, 10 min) | Deuterium Uptake (Da) | Percent Deuteration (%) |
| 1 | CCEY | 1-4 | 514.15 | 517.15 | 3.0 | 75.0 |
| 2 | CCNP | 5-8 | 441.16 | 442.16 | 1.0 | 25.0 |
| 3 | ACTGC | 9-13 | 478.18 | 479.18 | 1.0 | 20.0 |
| 4 | Y | 14 | 181.07 | 182.07 | 1.0 | 100.0 |
| 5 | CCEYCCNPACTGCY | 1-14 | 1526.63 | 1532.63 | 6.0 | 42.9 |
Percent Deuteration is calculated based on the number of exchangeable amide protons in each fragment (excluding the N-terminal amine and proline residues).
Table 2: Representative ¹H NMR Chemical Shift Comparison for Protonated and Deuterated Linaclotide
This table illustrates the expected upfield shift in proton chemical shifts upon deuteration of neighboring carbon atoms (an isotopic effect). The exact shift values are hypothetical but representative of typical changes observed.
| Amino Acid | Residue Number | Proton | Protonated ¹H Chemical Shift (ppm) | Deuterated ¹H Chemical Shift (ppm) | Isotope Shift (Δδ, ppm) |
| Cys | 1 | Hα | 4.52 | 4.50 | -0.02 |
| Cys | 2 | Hα | 4.61 | 4.59 | -0.02 |
| Glu | 3 | Hα | 4.29 | 4.27 | -0.02 |
| Tyr | 4 | Hα | 4.65 | 4.63 | -0.02 |
| Cys | 5 | Hα | 4.78 | 4.76 | -0.02 |
| Cys | 6 | Hα | 4.55 | 4.53 | -0.02 |
| Asn | 7 | Hα | 4.75 | 4.73 | -0.02 |
| Pro | 8 | Hα | 4.43 | 4.41 | -0.02 |
| Ala | 9 | Hα | 4.35 | 4.33 | -0.02 |
| Cys | 10 | Hα | 4.70 | 4.68 | -0.02 |
| Thr | 11 | Hα | 4.38 | 4.36 | -0.02 |
| Gly | 12 | Hα | 3.97 | 3.95 | -0.02 |
| Cys | 13 | Hα | 4.68 | 4.66 | -0.02 |
| Tyr | 14 | Hα | 4.60 | 4.58 | -0.02 |
Conclusion
The structural elucidation of deuterated linaclotide requires a multi-pronged approach employing sophisticated analytical techniques. HDX-MS provides valuable information on the solvent accessibility and dynamics of the peptide backbone, highlighting regions that are protected within the core structure. NMR spectroscopy, particularly with deuterated samples, enables the determination of the high-resolution three-dimensional structure in solution. The combination of these techniques provides a comprehensive understanding of the conformational landscape of linaclotide, which is essential for rational drug design and the development of next-generation therapeutics for gastrointestinal disorders. The methodologies and representative data presented in this guide serve as a valuable resource for researchers in the field of peptide drug development.
References
- 1. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Enhancing the Quality of H/D Exchange Measurements with Mass Spectrometry Detection in Disulfide-Rich Proteins Using Electron Capture Dissociation - Analytical Chemistry - Figshare [figshare.com]
- 8. Enhancing the Quality of H/D Exchange Measurements with Mass Spectrometry Detection in Disulfide-Rich Proteins Using Electron Capture Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Physical and Chemical Properties of Linaclotide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Linaclotide-d4, a deuterated analog of the therapeutic peptide Linaclotide. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and a clear understanding of its mechanism of action.
This compound is primarily utilized as an internal standard for the accurate quantification of Linaclotide in biological matrices using mass spectrometry-based assays.[1][2] Its structural similarity to Linaclotide, with the key difference of deuterium (B1214612) incorporation, ensures comparable chromatographic behavior and ionization efficiency, which are crucial for reliable bioanalytical method development and validation.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | ((3S,6R,15R,20R,23S,26R,29R,32R,37R,40S,45aS)-32-amino-40-(2-amino-2-oxoethyl)-26-(2-carboxyethyl)-23-(4-hydroxybenzyl)-9-((R)-1-hydroxyethyl)-3-(methyl-d3)-1,4,7,10,13,22,25,28,31,38,41,47-dodecaoxotetracontahydro-19H-37,20-(epiminomethano)-6,29-(methanodithiomethano)pyrrolo[2,1-s][1][3][4][5]tetrathia[6][7][8][9][10][11][12][13][14][15][16]undecaazacyclotritetetracontine-15-carbonyl-3-d)-L-tyrosine | [1] |
| Molecular Formula | C₅₉H₇₅D₄N₁₅O₂₁S₆ | [1][2][9][17] |
| Formula Weight | 1530.8 g/mol | [1][2] |
| Appearance | A solid | [1][2] |
| Chemical Purity | ≥95% (Linaclotide) | [1] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d4); ≤1% d0 | [1][2] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | DMF: ~30 mg/mLDMSO: ~30 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.2 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1][2][7] |
| Stability | ≥ 4 years (at -20°C) | [1][2] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | [2][7] |
Mechanism of Action: Signaling Pathway
Linaclotide, and by extension its deuterated form, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor.[1][6][7] The activation of this receptor, located on the apical surface of intestinal epithelial cells, initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.[3]
The key steps in the signaling pathway are as follows:
-
Binding and Activation: Linaclotide binds to and activates the GC-C receptor.[3]
-
cGMP Production: This activation stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the intestinal epithelial cells.[3][6]
-
PKG-II Activation: The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG-II).[3]
-
CFTR Phosphorylation and Activation: Activated PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[3]
-
Ion and Fluid Secretion: The activated CFTR channel increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen. This creates an osmotic gradient that draws sodium (Na⁺) and water into the lumen, increasing intestinal fluid and accelerating transit.[3]
Experimental Protocols
This compound is instrumental in the bioanalysis of Linaclotide. Below are representative experimental methodologies for its use.
A common technique for extracting Linaclotide from plasma samples is solid-phase extraction (SPE). A detailed protocol using a mixed-mode sorbent is as follows:
-
Sample Pre-treatment: Mix 300 µL of plasma sample with 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).[11]
-
SPE Plate Conditioning: Condition the wells of an Oasis MAX 96-well µElution plate.
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE plate.[11]
-
Washing:
-
Wash the sample with 200 µL of 5% ammonium hydroxide in water.[8][11]
-
Follow with a wash of 200 µL of methanol (B129727) solution.[8][11]
-
-
Elution: Elute Linaclotide from the sorbent using two 50 µL aliquots of the elution solvent for a total of 100 µL.[8][11]
-
Final Dilution: Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection into the LC-MS/MS system.[8][11]
For the quantification of Linaclotide using this compound as an internal standard, a UPLC-MS/MS system is employed.
-
Chromatographic System: ACQUITY UPLC I-Class System.[8]
-
Mass Spectrometer: Xevo TQ-XS Tandem/Triple Quadrupole MS.[8]
-
Ionization Mode: Electrospray Ionization (ESI).[8]
-
Column: ACQUITY UPLC HSS PFP 1.8 µm.[8]
-
Mobile Phases:
-
Flow Rate: Initial flow rate of 0.2 mL/min with a linear gradient.[8]
This method is designed to achieve a lower limit of quantitation (LLOQ) of 10.0 pg/mL from 300 µL of plasma.[8]
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be utilized for the analysis and purification of Linaclotide.
-
Analytical Column: SinoChrom ODS-BP (5 µm, 250 mm × 4.6 mm).
-
Mobile Phases:
-
Mobile Phase A: 30 mmol·L⁻¹ phosphate (B84403) (pH 2.8).
-
Mobile Phase B: Acetonitrile.
-
-
Elution: A gradient elution from 7% to 25% of mobile phase B over 32 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
This guide provides essential technical information on this compound for researchers and professionals in the pharmaceutical sciences. The presented data and methodologies are intended to support the development and validation of robust analytical methods for the quantification of Linaclotide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. lcms.cz [lcms.cz]
- 9. This compound | Axios Research [axios-research.com]
- 10. Linaclotide (Standard) | C59H79N15O21S6 | CID 92044408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAS | LGC Standards [lgcstandards.com]
- 14. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. omicsonline.org [omicsonline.org]
Linaclotide-d4: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Linaclotide-d4. The information presented herein is essential for ensuring the integrity and reliability of this isotopically labeled peptide in research and drug development applications. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes the relevant biological pathway and experimental workflows.
Introduction to this compound
This compound is a deuterated analog of Linaclotide, a 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor.[1] It is primarily utilized as an internal standard for the quantification of Linaclotide in biological samples using mass spectrometry-based assays. Given its critical role in pharmacokinetic and metabolic studies, understanding its stability profile is paramount to obtaining accurate and reproducible results. The chemical structures of Linaclotide and this compound are virtually identical, with the latter incorporating deuterium (B1214612) atoms. This isotopic labeling does not significantly alter the chemical properties, and therefore, the stability profile of Linaclotide serves as a reliable surrogate for that of this compound.
Recommended Storage Conditions and Long-Term Stability
For optimal stability, This compound should be stored as a solid at -20°C .[1][2] Under these conditions, the product is stable for at least four years.[1][2] Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles. Information regarding the stability of this compound in solution is limited, and for critical applications, it is advisable to use freshly prepared solutions.
Stability Profile under Stress Conditions
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific quantitative forced degradation data for this compound is not extensively published, studies on Linaclotide provide critical insights into its degradation pathways under various stress conditions. The following table summarizes the degradation of Linaclotide, which is expected to be highly representative of this compound's stability.
Table 1: Summary of Linaclotide Forced Degradation Studies
| Stress Condition | Temperature | Duration | Percent Degradation | Degradation Products |
| Hydrolytic | ||||
| Acidic (0.1 N HCl) | 60°C | 30 min | ~8.7% | Two primary degradation products |
| Basic (0.1 N NaOH) | 60°C | 30 min | ~22.4% | Three primary degradation products |
| Neutral (Water) | 80°C | 48 hours | No significant degradation | Not applicable |
| Oxidative | ||||
| 3% H₂O₂ | Room Temp | 24 hours | ~17.8% | One major degradation product |
| Photolytic | ||||
| UV Light (254 nm) | Ambient | 7 days | No significant degradation | Not applicable |
| Thermal | ||||
| Dry Heat | 80°C | 48 hours | No significant degradation | Not applicable |
Data is extrapolated from forced degradation studies performed on Linaclotide.
These findings indicate that this compound is most susceptible to degradation under basic and oxidative conditions, with acidic hydrolysis also contributing to its breakdown. It demonstrates notable stability under neutral, thermal, and photolytic stress.
Experimental Protocols
The following are detailed methodologies for conducting stability-indicating assays for this compound, based on established protocols for Linaclotide and general guidelines for peptide analysis.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Phosphate buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO/water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid this compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solid this compound to UV light (254 nm).
-
Neutral Hydrolysis: Dissolve the stock solution in high-purity water and incubate at 80°C.
-
-
Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
LC-MS/MS Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.
Stability-Indicating LC-MS/MS Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve the parent compound and its degradants.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the parent ion and potential degradation products.
Visualizations
Linaclotide Signaling Pathway
This compound, like its non-deuterated counterpart, exerts its pharmacological effect by activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Conclusion
This technical guide provides a thorough understanding of the stability and appropriate storage conditions for this compound. The key takeaway for researchers and drug development professionals is the critical importance of storing the solid compound at -20°C to ensure its long-term stability. The provided data on forced degradation of Linaclotide offers a strong indication of the potential degradation pathways for this compound, highlighting its susceptibility to basic and oxidative environments. The outlined experimental protocols and workflows serve as a practical resource for laboratories to establish and validate their own stability-indicating methods. By adhering to these guidelines, researchers can ensure the integrity of this compound in their analytical applications, leading to more accurate and reliable scientific outcomes.
References
Isotopic Labeling of Linaclotide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase C (GC-C). This document details the synthesis, purification, and analysis of isotopically labeled Linaclotide, offering valuable protocols and data for researchers in drug development and related fields.
Core Concepts: Linaclotide's Mechanism of Action
Linaclotide is a therapeutic peptide used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its mechanism of action is localized to the intestinal epithelium, where it binds to and activates the guanylate cyclase C (GC-C) receptor.[3] This activation triggers a downstream signaling cascade, leading to increased intestinal fluid secretion and accelerated transit.[2][3]
The signaling pathway is initiated by the binding of Linaclotide to the extracellular domain of GC-C on the apical surface of intestinal enterocytes.[3][4] This binding event stimulates the intracellular catalytic domain of GC-C to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II).[4] PKG-II then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[4] This efflux of anions is followed by the passive movement of sodium (Na⁺) and water into the lumen, resulting in increased intestinal fluid and accelerated transit.[4]
Experimental Protocols
The synthesis and analysis of isotopically labeled Linaclotide involve a multi-step process encompassing solid-phase peptide synthesis (SPPS), purification, and characterization.
Synthesis of Isotopically Labeled Linaclotide via Fmoc-SPPS
Isotopically labeled Linaclotide can be synthesized using the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. This method involves the sequential addition of amino acids, including the desired isotopically labeled residues, to a growing peptide chain anchored to a solid resin support.
Materials:
-
Fmoc-protected amino acids (standard and isotopically labeled, e.g., ¹³C, ¹⁵N)
-
Wang resin or other suitable solid support
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (either unlabeled or the desired isotopically labeled variant) and coupling reagents in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the Linaclotide sequence (H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH).
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Oxidative Folding: The linear, reduced peptide is then subjected to oxidative folding conditions to form the three disulfide bonds. This is typically achieved by dissolving the peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and allowing air oxidation or using a redox shuffling system.
Purification of Isotopically Labeled Linaclotide by RP-HPLC
The crude isotopically labeled Linaclotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: Preparative RP-HPLC system with a UV detector.
-
Column: C18 column (e.g., SinoChrom ODS-BP, 10 µm, 250 x 30 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be from 7% to 25% Mobile Phase B over 30-50 minutes.
-
Flow Rate: 30 mL/min.
-
Detection: 214 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution to separate the desired peptide from impurities.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Analysis of Isotopically Labeled Linaclotide
The purity and identity of the isotopically labeled Linaclotide are confirmed using analytical RP-HPLC, mass spectrometry, and NMR spectroscopy.
Analytical RP-HPLC:
-
Column: C18 column (e.g., SinoChrom ODS-BP, 5 µm, 250 x 4.6 mm).
-
Mobile Phase A: 30 mM phosphate (B84403) buffer (pH 2.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 7% to 25% Mobile Phase B over 30-50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Confirm the molecular weight of the labeled peptide. The observed mass should correspond to the theoretical mass, accounting for the mass increase due to the incorporated stable isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D and 2D NMR (e.g., COSY, TOCSY, NOESY, HSQC).
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O).
-
Analysis: Confirm the structure and folding of the peptide. The incorporation of ¹³C and ¹⁵N labels allows for heteronuclear NMR experiments, which can provide detailed structural information.
Quantitative Data
The following tables summarize key quantitative data related to the analysis of Linaclotide.
UPLC-MS/MS Bioanalytical Method Validation
This table presents the performance characteristics of a validated UPLC-MS/MS method for the quantification of Linaclotide in human plasma.[5]
| Parameter | Result |
| Linear Dynamic Range | 10 - 4000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Precision (% CV) | < 15% |
HPLC Analysis of Linaclotide Purity
This table shows typical results from the analytical RP-HPLC analysis of purified Linaclotide.
| Parameter | Specification |
| Purity | ≥ 98.0% |
| Retention Time | ~30 minutes (under specified conditions) |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Mass Spectrometry of Linaclotide
The molecular weight of Linaclotide is confirmed by mass spectrometry. The introduction of stable isotopes will result in a predictable mass shift.
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Reduced Linaclotide | ~1534.8 | ~1535.8 |
| Oxidized Linaclotide (3 disulfide bonds) | ~1528.8 | ~1529.8 |
| Example: ¹³C₆, ¹⁵N₂-labeled Alanine incorporated | ~1535.8 (+7 Da) | ~1536.8 |
Note: The observed mass may vary slightly depending on the ionization state and instrumentation. The example of labeled Alanine illustrates the expected mass increase.
Conclusion
The isotopic labeling of Linaclotide is a powerful tool for a variety of research applications, including pharmacokinetic studies, drug metabolism investigations, and structural analysis by NMR. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize, purify, and analyze isotopically labeled Linaclotide, thereby facilitating further advancements in the understanding and development of this important therapeutic peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
An In-depth Technical Guide on the Role of Linaclotide-d4 in Guanylate Cyclase C Agonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) utilized in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] It functions locally in the gastrointestinal tract, with minimal systemic absorption.[4][5] Due to its potent, localized activity and low circulating plasma levels, highly sensitive and robust bioanalytical methods are required for its quantification in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is crucial for understanding its dose-response relationship and overall efficacy as a GC-C agonist.
This technical guide focuses on the critical role of Linaclotide-d4, a deuterated stable isotope-labeled internal standard, in the accurate quantification of Linaclotide in biological matrices. The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry, as it helps to correct for variability during sample preparation and analysis, ensuring the reliability of the resulting data.[6][7][8][9][10]
The Guanylate Cyclase C (GC-C) Signaling Pathway
Linaclotide and its primary active metabolite, MM-419447, bind to and activate the GC-C receptor on the luminal surface of intestinal epithelial cells.[1][11] This activation initiates a signaling cascade that begins with the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12][13][14] The subsequent increase in intracellular cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), which increases the secretion of chloride and bicarbonate into the intestinal lumen.[4][11] This influx of ions results in increased intestinal fluid and accelerated transit, alleviating constipation.[1][11] Additionally, an increase in extracellular cGMP has been shown to reduce the activity of pain-sensing nerves, which can help to relieve abdominal pain associated with IBS-C.[12][13]
Caption: Linaclotide's mechanism of action via the GC-C signaling pathway.
The Role of this compound in Bioanalysis
In the development and validation of bioanalytical methods for Linaclotide, particularly using liquid chromatography with tandem mass spectrometry (LC-MS/MS), this compound serves as an indispensable internal standard.[15] The rationale for using a stable isotope-labeled internal standard is that it behaves nearly identically to the analyte of interest (Linaclotide) during sample extraction, chromatography, and ionization, but is distinguishable by its mass. This co-elution and similar behavior allow for the correction of potential variations in sample processing and instrument response, leading to more accurate and precise quantification.
Experimental Protocols
Bioanalytical Method for Linaclotide Quantification in Human Plasma
The following protocol is a composite based on established methods for the quantification of Linaclotide in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract Linaclotide and this compound from plasma and remove interfering substances.
-
Procedure:
-
To 300 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Pre-treat the plasma sample, for example, by mixing with a buffer.
-
Condition a mixed-mode solid-phase extraction (SPE) plate (e.g., Oasis MAX 96-well µElution plate).
-
Load the entire pre-treated plasma sample onto the SPE plate.
-
Wash the plate with a solution such as 5% ammonium (B1175870) hydroxide (B78521) in water, followed by a methanol (B129727) wash to remove impurities.
-
Elute Linaclotide and this compound from the sorbent using an appropriate elution solvent.
-
Dilute the extracted sample with water before injection into the LC-MS/MS system.
-
2. Liquid Chromatography (LC)
-
Objective: To separate Linaclotide and this compound from other components in the extracted sample.
-
Typical System: ACQUITY UPLC I-Class System.
-
Column: ACQUITY HSS PFP, 1.7 µm, 2.1 mm × 100 mm.[16]
-
Mobile Phase A: 0.2% Formic acid in water.[16]
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.[16]
-
Gradient: A typical gradient would involve starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: Dependent on the specific column and system, often in the range of 0.2-0.6 mL/min.
-
Column Temperature: e.g., 42 °C.[16]
-
Injection Volume: e.g., 10 µL.[16]
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify Linaclotide and this compound.
-
Typical System: A triple quadrupole mass spectrometer such as the Xevo TQ-XS.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Linaclotide and this compound. This provides high selectivity and sensitivity.
References
- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Linaclotide is a potent and selective guanylate cyclase C agonist that elicits pharmacological effects locally in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Internal standard: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 13. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 14. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 15. This compound | CAS | LGC Standards [lgcstandards.com]
- 16. lcms.cz [lcms.cz]
Preclinical Applications of Linaclotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linaclotide (B608579) is a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). It is a 14-amino acid synthetic peptide that is structurally related to the endogenous hormones guanylin (B122020) and uroguanylin.[1][2] Linaclotide and its principal active metabolite, MM-419447, act locally on the luminal surface of the intestinal epithelium with minimal systemic absorption.[3][4] While preclinical data on a deuterated form of linaclotide is not publicly available, this guide will provide a comprehensive overview of the existing preclinical data for linaclotide, which would serve as a benchmark for any future deuterated analogs. The rationale for deuterating linaclotide would be to enhance its metabolic stability in the gastrointestinal tract, potentially leading to a more sustained local concentration and therapeutic effect.
Mechanism of Action
Linaclotide and its active metabolite bind to and activate guanylate cyclase-C (GC-C) on the apical surface of intestinal epithelial cells.[1][5] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][6] The elevated intracellular cGMP has two primary effects:
-
Increased Intestinal Fluid Secretion and Accelerated Transit: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen.[5][6] This increased ion flow results in water secretion into the intestine, softening the stool and accelerating gastrointestinal transit.[1][7]
-
Reduction of Visceral Hypersensitivity: Increased extracellular cGMP is believed to inhibit colonic nociceptors, which may contribute to the relief of intestinal pain.[5][8]
Signaling Pathway of Linaclotide
References
- 1. Linaclotide: a new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 8. Randomised clinical trial: linaclotide vs placebo—a study of bi‐directional gut and brain axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Linaclotide using Linaclotide-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Accurate quantification of Linaclotide in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Due to its peptidic nature and low circulating plasma levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for its bioanalysis. The use of a stable isotope-labeled internal standard, such as Linaclotide-d4, is essential for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the quantitative analysis of Linaclotide in human plasma using this compound as an internal standard.
Mechanism of Action of Linaclotide
Linaclotide and its active metabolite bind to the GC-C receptors on the luminal surface of the intestinal epithelium. This binding event stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This influx of ions results in increased intestinal fluid and accelerated transit.
Quantitative Analysis of Linaclotide in Human Plasma using Linaclotide-d4 as an Internal Standard by UPLC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Linaclotide in human plasma using a stable isotope-labeled internal standard, Linaclotide-d4. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for the bioanalysis of therapeutic peptides.
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] It acts locally in the gastrointestinal tract to stimulate intestinal fluid secretion and transit.[1] Given its therapeutic importance, a robust and reliable method for its quantification in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry as it compensates for variability during sample preparation and analysis, thereby improving accuracy and precision.
This application note details a complete workflow, including sample preparation by solid-phase extraction (SPE), UPLC-MS/MS parameters, and data analysis.
Signaling Pathway of Linaclotide
Linaclotide binds to and activates the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increase in anions leads to an osmotic influx of water, which helps to soften stool and increase intestinal transit.
Experimental Workflow
The analytical workflow involves several key steps from sample receipt to data analysis. The following diagram provides a high-level overview of the process.
Experimental Protocols
Materials and Reagents
-
Linaclotide analytical standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Water (ultrapure)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX 96-well µElution plate)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Linaclotide and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Solutions: Prepare serial dilutions of the Linaclotide stock solution in the same solvent to create working standards for the calibration curve. Prepare working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the working standards to create calibration standards and QC samples. A typical calibration curve range is 10-4000 pg/mL.[2]
-
Internal Standard Spiking: Add a fixed concentration of this compound working solution to all calibration standards, QC samples, and unknown samples.
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from a method for Linaclotide extraction from plasma.[2]
-
Pre-treatment: To 300 µL of plasma sample (standard, QC, or unknown), add 200 µL of 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[2]
-
SPE Plate Conditioning: Condition the SPE plate wells with methanol followed by ultrapure water.
-
Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by a wash with 200 µL of methanol solution.[2]
-
Elution: Elute Linaclotide and this compound from the sorbent using two 50 µL aliquots of an appropriate elution solvent (e.g., a mixture of acetonitrile and formic acid).
-
Final Dilution: Dilute the eluted samples with 100 µL of water before injection.[2]
UPLC-MS/MS Analysis
The following conditions are based on a validated method for Linaclotide.[2]
UPLC Conditions:
| Parameter | Value |
| System | ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm |
| Column Temperature | 42 °C |
| Sample Temperature | 15 °C |
| Injection Volume | 10 µL |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| Initial | 0.4 | 95.0 | 5.0 |
| 2.00 | 0.4 | 70.0 | 30.0 |
| 3.00 | 0.4 | 40.0 | 60.0 |
| 3.50 | 0.4 | 5.0 | 95.0 |
| 4.50 | 0.4 | 5.0 | 95.0 |
| 4.60 | 0.4 | 95.0 | 5.0 |
| 5.50 | 0.4 | 95.0 | 5.0 |
Mass Spectrometry Conditions:
| Parameter | Value |
| System | Xevo TQ-XS Tandem Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/Hr |
| Cone Gas Flow | 150 L/Hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Linaclotide | 764.0 | 182.0 | 25 | 15 |
| This compound | See Note Below | See Note Below | To be optimized | To be optimized |
Note on this compound MRM Transitions: The exact precursor and product ions for this compound will depend on the position of the deuterium (B1214612) labels. The precursor ion will have a mass shift corresponding to the number of deuterium atoms. For a d4 labeled standard, the precursor m/z would be expected to be approximately 2 Da higher for the doubly charged ion (766.0 m/z). The product ions and optimal collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion. The most intense and stable fragment ions should be selected for the MRM transitions.
Quantitative Data Summary
The following tables summarize the expected performance of this method based on a similar validated assay for Linaclotide.[2]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 10 - 4000 pg/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 30 | < 10% | < 10% | ± 15% |
| Mid QC | 300 | < 10% | < 10% | ± 15% |
| High QC | 3000 | < 10% | < 10% | ± 15% |
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and robust protocol for the quantitative determination of Linaclotide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The provided protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Development of a Sensitive and Robust Bioanalytical Method for Linaclotide Quantification in Human Plasma Using Linaclotide-d4 as an Internal Standard
Application Note
Abstract
This application note details a highly sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Linaclotide in human plasma. Linaclotide, a 14-amino acid peptide, is challenging to analyze due to its low systemic circulating levels and complex structure.[1] This method utilizes Linaclotide-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A mixed-mode solid-phase extraction (SPE) procedure was optimized for sample clean-up and concentration, achieving a lower limit of quantitation (LLOQ) of 10.0 pg/mL from a 300 µL plasma sample.[1][2] The method demonstrates excellent linearity over a dynamic range of 10.0 to 4000 pg/mL, with high accuracy and precision, making it suitable for pharmacokinetic studies in drug development.
Introduction
Linaclotide (LINZESS®) is a guanylate cyclase-C (GC-C) agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][3] It acts locally in the gastrointestinal tract and has minimal systemic absorption, resulting in very low plasma concentrations (<50 pg/mL).[1] The development of a sensitive and reliable bioanalytical method is therefore crucial for its clinical and preclinical evaluation. This application note describes a comprehensive UPLC-MS/MS method for the determination of Linaclotide in human plasma, employing this compound as an internal standard for accurate quantification.[4]
Materials and Methods
Materials:
-
Linaclotide and this compound reference standards were sourced from a reputable supplier.
-
Human plasma (K3EDTA) was obtained from a commercial vendor.
-
All solvents and reagents were of HPLC grade or higher.
Instrumentation:
-
Waters ACQUITY UPLC I-Class System[1]
-
Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer with an ESI ion source[1]
-
Waters Oasis MAX 96-well µElution plate for SPE[2]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Linaclotide and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Linaclotide by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Standards (CS): Spike blank human plasma with the Linaclotide working standard solutions to achieve final concentrations ranging from 10.0 to 4000 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (10.0 pg/mL), Low QC (e.g., 30 pg/mL), Mid QC (e.g., 300 pg/mL), and High QC (e.g., 3000 pg/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of plasma sample (blank, CS, or QC), add the this compound internal standard working solution.
-
Pre-treat the sample by adding 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).[2]
-
Condition the Oasis MAX 96-well µElution plate with methanol (B129727) followed by water.
-
Load the entire pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.[2]
-
Elute Linaclotide and this compound with two 50 µL aliquots of the elution solvent.[2]
-
Dilute the extracted samples with 100 µL of water for a final volume of 200 µL before injection into the UPLC-MS/MS system.[2]
UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Linaclotide in human plasma. The use of a mixed-mode SPE protocol provided high extraction recovery and selectivity, effectively removing endogenous interferences.[1] The chromatographic separation using a sub-2-micron UPLC column resulted in a sharp and symmetrical peak for Linaclotide.[1]
The method was validated according to regulatory guidelines, and the key quantitative data are summarized in the table below.
Table 1: Summary of Quantitative Performance Data
| Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 10.0 pg/mL[1] |
| Dynamic Range | 10.0 - 4000 pg/mL[1] |
| Linearity (r²) | >0.997[1] |
| Accuracy (at all QC levels) | 97% - 110%[1] |
| Precision (%CV at all QC levels) | <8%[1] |
The calibration curve was consistently linear and reproducible over the dynamic range.[1] The accuracy and precision of the QC samples were well within the acceptance criteria, demonstrating the reliability of the method.[1]
Visualizations
References
Application Notes and Protocols: The Use of Linaclotide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide (B608579) is a 14-amino acid peptide agonist of guanylate cyclase-C, approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] It acts locally in the gastrointestinal tract with minimal systemic absorption.[2][3][4] Consequently, plasma concentrations of linaclotide and its active metabolite, MM-419447, are typically very low, often falling below the limit of quantification of conventional analytical methods.[2] This poses a significant challenge for accurately characterizing its pharmacokinetic (PK) profile.
To overcome this analytical challenge, highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[5][6] A critical component of robust LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[7][][9] Linaclotide-d4, a deuterated analog of linaclotide, serves as an ideal internal standard for the quantification of linaclotide in biological matrices. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the measurement.[10]
These application notes provide a detailed overview and protocol for the use of this compound in pharmacokinetic studies of linaclotide.
Rationale for the Use of this compound in Pharmacokinetic Studies
The primary role of this compound in pharmacokinetic studies is to serve as an internal standard for the accurate quantification of linaclotide in biological samples, typically plasma. Due to the negligible systemic bioavailability of linaclotide, its concentrations in the bloodstream are exceedingly low.[2][3] This necessitates a highly sensitive analytical method to generate reliable pharmacokinetic data.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Compensates for Matrix Effects: Biological matrices such as plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound is chemically identical to linaclotide, it experiences the same matrix effects, allowing for accurate correction.[9]
-
Corrects for Variability in Sample Preparation: Losses can occur at various stages of sample processing, including extraction, evaporation, and reconstitution. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of linaclotide can be normalized against the recovery of the internal standard.[7]
-
Accounts for Instrumental Variability: The performance of LC-MS/MS instruments can fluctuate over time. The use of an internal standard corrects for variations in injection volume and instrument response.[7]
The logical workflow for utilizing this compound in a pharmacokinetic study is depicted in the following diagram:
References
- 1. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. biopharmaservices.com [biopharmaservices.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Linaclotide-d4 for drug metabolism and pharmacokinetics (DMPK) assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] As a peptide, its drug metabolism and pharmacokinetic (DMPK) properties are critical to understanding its localized action within the gastrointestinal tract and its minimal systemic exposure. Linaclotide-d4, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is crucial for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) characteristics of Linaclotide by correcting for variability during sample preparation and analysis.[2][3][4]
These application notes provide detailed protocols for key in vitro and in vivo DMPK assays utilizing this compound, enabling researchers to generate robust and reliable data to support drug development programs.
Mechanism of Action: Linaclotide Signaling Pathway
Linaclotide and its primary active metabolite, MM-419447, act locally on the apical surface of intestinal epithelial cells.[5][6] Binding to the GC-C receptor triggers an intracellular signaling cascade, as illustrated below.[1][7]
References
- 1. enamine.net [enamine.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Application of Linaclotide-d4 in Biological Matrices: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Linaclotide in plasma and urine using Linaclotide-d4 as an internal standard. The methodologies described herein are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for peptide quantification.
Introduction
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. Due to its minimal systemic absorption, the quantification of Linaclotide in biological matrices requires highly sensitive analytical methods. This compound, a stable isotope-labeled version of the peptide, is the preferred internal standard for LC-MS/MS-based bioanalysis as it closely mimics the physicochemical properties of the analyte, correcting for matrix effects and variability in sample processing.
Signaling Pathway of Linaclotide
Linaclotide acts locally on the luminal surface of the intestinal epithelium. It binds to the GC-C receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP has two main effects: it stimulates the secretion of chloride and bicarbonate into the intestinal lumen through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased intestinal fluid and accelerated transit. Additionally, increased extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the colon.
Figure 1. Linaclotide Signaling Pathway
Experimental Workflow for Linaclotide Quantification
The general workflow for the quantification of Linaclotide in biological matrices involves sample collection, fortification with the internal standard (this compound), sample preparation to extract the analyte and remove interferences, LC-MS/MS analysis, and data processing.
Figure 2. General Experimental Workflow
Application Note 1: Quantification of Linaclotide in Human Plasma
This application note details a sensitive and robust method for the quantification of Linaclotide in human plasma using this compound as an internal standard, followed by UPLC-MS/MS analysis.
I. Sample Preparation Protocol
This protocol is adapted from a published Waters Corporation application note.
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Linaclotide and this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Spike commercially available human plasma with Linaclotide to prepare calibration curve standards and QC samples at various concentrations.
-
The calibration curve should cover the expected concentration range of the study samples.
-
-
Solid-Phase Extraction (SPE):
-
To 300 µL of plasma sample (standard, QC, or unknown), add 200 µL of 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).
-
Vortex mix the samples.
-
Load the entire pretreated sample onto a mixed-mode solid-phase extraction plate (e.g., Waters Oasis MAX 96-well µElution plate).
-
Wash the plate with 200 µL of 5% ammonium hydroxide in water.
-
Wash the plate with 200 µL of methanol.
-
Elute Linaclotide and this compound with two 50 µL aliquots of an appropriate elution solvent.
-
Dilute the extracted samples with 100 µL of water for a final volume of 200 µL.
-
II. UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system (e.g., Waters ACQUITY UPLC I-Class).
-
Column: A suitable reversed-phase column for peptide analysis (e.g., ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to achieve good separation of Linaclotide from endogenous plasma components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Linaclotide and this compound should be optimized for maximum sensitivity and specificity.
III. Quantitative Data Summary (Plasma)
The following table summarizes the quantitative performance data from a representative LC-MS/MS method for Linaclotide in human plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | Waters Application Note |
| 0.2 ng/mL (200 pg/mL) | FDA Document | |
| Linear Dynamic Range | 10 - 4000 pg/mL | Waters Application Note |
| Precision (%CV) | < 8% | Waters Application Note |
| Accuracy | 97 - 110% | Waters Application Note |
| Recovery | Data not specified |
Application Note 2: Quantification of Linaclotide in Human Urine
I. Sample Preparation Protocol (Adapted for Urine)
-
Sample Pre-treatment:
-
Centrifuge urine samples to remove particulate matter.
-
To a known volume of urine (e.g., 1 mL), add a suitable buffer to adjust the pH if necessary.
-
-
Internal Standard Spiking:
-
Spike the pre-treated urine with a known amount of this compound.
-
-
Solid-Phase Extraction (SPE):
-
The SPE protocol for plasma can be adapted for urine. Due to the lower protein content of urine, some steps may be modified or simplified. A mixed-mode or reversed-phase SPE sorbent is recommended.
-
Load the urine sample onto the conditioned and equilibrated SPE plate.
-
Wash the plate to remove salts and other interferences. A wash with a weak organic solvent may be beneficial.
-
Elute Linaclotide and this compound with an appropriate elution solvent (e.g., a mixture of acetonitrile and an acidic or basic modifier).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
II. UPLC-MS/MS Analysis
The UPLC-MS/MS conditions described for plasma analysis can be used as a starting point for urine analysis. The chromatographic gradient may need to be re-optimized to account for the different matrix.
III. Quantitative Data Summary (Urine)
Quantitative data for the analysis of Linaclotide in urine is not widely published due to the drug's minimal systemic absorption and renal excretion. It is expected that the concentrations of Linaclotide in urine, if detectable, would be extremely low. Method validation would be critical to establish the LLOQ, linearity, precision, accuracy, and recovery in a urine matrix.
| Parameter | Expected Performance (to be determined during validation) |
| Lower Limit of Quantification (LLOQ) | ≤ 10 pg/mL |
| Linear Dynamic Range | To be determined |
| Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | To be determined |
Conclusion
Application Notes and Protocols for Bioequivalence Studies of Linaclotide Using Linaclotide-d4
Introduction
Linaclotide (B608579) is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] It is a synthetic peptide that is structurally related to human guanylin (B122020) and uroguanylin.[3] Linaclotide and its primary active metabolite, MM-419447, act locally on the luminal surface of the intestinal epithelium.[3][4] Due to its minimal systemic absorption, plasma concentrations of Linaclotide and its active metabolite are often below the limit of quantitation following oral administration of therapeutic doses.[5][6] This poses a significant challenge for traditional pharmacokinetic bioequivalence (BE) studies.
The U.S. Food and Drug Administration (FDA) has provided guidance for establishing bioequivalence for Linaclotide, which includes options for in vitro studies or clinical endpoint bioequivalence studies.[6][7] For bioanalytical support in studies where Linaclotide concentrations are measured, a highly sensitive and robust analytical method is required. The use of a stable isotope-labeled internal standard, such as Linaclotide-d4, is essential for the accurate quantification of Linaclotide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Mechanism of Action of Linaclotide
Linaclotide binds to and activates the GC-C receptor on the apical surface of intestinal epithelial cells.[9][10] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[9][11] Elevated cGMP levels activate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[1][10][12] This increased ion secretion results in increased intestinal fluid and accelerated transit.[1][12]
Application Note: Quantification of Linaclotide in Human Plasma using UPLC-MS/MS with this compound Internal Standard
Principle
This method describes the quantification of Linaclotide in human plasma using a stable isotope-labeled internal standard (IS), this compound, for bioequivalence studies. The use of a deuterated internal standard that co-elutes with the analyte allows for correction of variability during sample preparation and matrix effects during ionization, ensuring high accuracy and precision. The analysis is performed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Materials and Methods
-
Reagents and Materials:
-
Linaclotide reference standard
-
This compound (internal standard)[8]
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
-
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS)
-
Analytical column (e.g., ACQUITY UPLC HSS PFP 1.8 µm)
-
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract Linaclotide and this compound from plasma.
-
Thaw plasma samples at room temperature.
-
To 300 µL of plasma, add a working solution of this compound.
-
Pre-treat the sample as required (e.g., with an acidic solution).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the analysis of Linaclotide.
| LC Parameters | Condition |
| Column | ACQUITY UPLC HSS PFP 1.8 µm |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A linear gradient optimized for the separation of Linaclotide from endogenous interferences. |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for maximum signal intensity |
| Source Temperature | Optimized for desolvation |
| Desolvation Temperature | Optimized for desolvation |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor and product ions for Linaclotide and this compound are selected for quantification and confirmation. These are determined by direct infusion of the standards. |
Data Analysis
The concentration of Linaclotide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed by a weighted linear regression. A typical linear dynamic range is 10–4000 pg/mL.
Protocol for a Bioequivalence Study
1. Preparation of Standard Solutions
-
Stock Solutions: Prepare stock solutions of Linaclotide and this compound in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Linaclotide stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound to be used as the internal standard.
2. Preparation of Calibration Curve and QC Samples
-
Spike blank human plasma with the Linaclotide working solutions to prepare calibration standards at a minimum of six different concentration levels.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
3. Sample Extraction Protocol
-
Pipette 300 µL of each standard, QC, and study sample into labeled tubes.
-
Add the this compound internal standard working solution to all tubes except for the blank.
-
Vortex mix for 30 seconds.
-
Proceed with the solid-phase extraction as described in the Application Note.
-
After reconstitution, transfer the samples to autosampler vials for analysis.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in the Application Note.
-
Equilibrate the column with the initial mobile phase composition.
-
Create a sequence table including blanks, calibration standards, QC samples, and study samples.
-
Inject the samples and acquire the data.
5. Data Processing and Reporting
-
Integrate the peaks for Linaclotide and this compound in the chromatograms.
-
Calculate the peak area ratios of Linaclotide to this compound.
-
Generate the calibration curve and determine the concentrations of Linaclotide in the QC and study samples.
-
Evaluate the accuracy and precision of the method using the QC sample results.
-
For the bioequivalence study, calculate the relevant pharmacokinetic parameters if plasma concentrations are quantifiable. If not, the study will rely on clinical endpoints as per FDA guidance.[7]
References
- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [html.rhhz.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Linaclotide Guidance Leaves BE Study with Clinical Endpoints as One Option but Also Provides for In Vitro Option as Well - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Linaclotide-d4 analysis
This guide provides troubleshooting solutions for common issues related to poor peak shape during the chromatographic analysis of Linaclotide-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is a common issue in peptide analysis, often appearing as an asymmetrical peak with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate integration and quantification.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with basic residues in Linaclotide, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or mobile phase impurities can create active sites that lead to tailing. Column degradation, especially at high pH, can expose more silanol groups.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the peptide and the column's stationary phase. If the pH is not optimal, secondary interactions can increase.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing.
Question 2: My this compound peak is fronting. What are the likely causes and how can I fix it?
Peak fronting, where the peak has a sloping or leading edge, is less common than tailing but can still affect data quality.
Potential Causes and Solutions:
-
High Sample Concentration / Sample Overload: This is the most common cause of fronting. The excess analyte moves through the column faster than the main band.
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the analyte band will spread and distort as it enters the column.
-
Column Temperature Issues: A column temperature that is too low can sometimes contribute to fronting. Increasing the temperature can improve peak shape.
-
Column Collapse: While rare with modern columns, operating a column outside its recommended pH or pressure range can cause the stationary phase bed to collapse, leading to distorted peaks.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. For a reversed-phase gradient starting at 5% acetonitrile, your sample solvent should not contain significantly more than 5% acetonitrile.
-
Optimize Column Temperature: Increase the column oven temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then 40 °C) to see if peak shape improves.
-
Check Column Health: If the issue persists, the column may be damaged. Replace it with a new column of the same type to confirm if the problem is column-related.
Question 3: Why is my this compound peak splitting into two or more peaks?
A split peak can indicate several distinct problems occurring either in the injector, the column, or due to the sample itself.
Potential Causes and Solutions:
-
Partially Clogged Frit or Tubing: A blockage in the flow path before the column can cause the sample band to split before it reaches the stationary phase.
-
Column Bed Disruption: A void or channel in the column packing material (often at the head of the column) can cause the sample to travel through different paths, resulting in a split peak.
-
Sample Degradation or Isomerization: Linaclotide, like many peptides, can degrade or exist in different conformational states (isomers) that may separate under certain chromatographic conditions.
-
Strong Sample Solvent Effect: Injecting a sample in a very strong solvent can cause it to spread unevenly on the column head, leading to peak splitting.
Troubleshooting Workflow: Split Peaks
Caption: A step-by-step decision tree for diagnosing split peaks.
Experimental Protocols & Data
Recommended Starting LC Method for this compound
This protocol provides a robust starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Notes |
| LC Column | C18, ≤3.0 µm particle size (e.g., Waters ACQUITY UPLC BEH C18, Phenomenex Kinetex C18) | Use a column specifically designed for peptide or high-performance separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a good ion-pairing agent that improves peak shape for peptides. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Gradient | See Table 2 below | A shallow gradient is often necessary to resolve peptides. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column diameter and length. |
| Column Temp. | 40 - 50 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Start with a low volume to avoid overload. |
| Sample Diluent | Initial mobile phase conditions (e.g., 95% A / 5% B) | Critical for preventing peak distortion. |
Table 2: Example LC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Initial |
| 1.0 | 95.0 | 5.0 | 6 |
| 8.0 | 60.0 | 40.0 | 6 |
| 8.1 | 5.0 | 95.0 | 6 |
| 9.0 | 5.0 | 95.0 | 6 |
| 9.1 | 95.0 | 5.0 | 6 |
| 10.0 | 95.0 | 5.0 | 6 |
Protocol: Column Cleaning and Regeneration
If you suspect column contamination is causing poor peak shape, perform the following washing procedure. Always disconnect the column from the detector before flushing with strong solvents.
-
Aqueous Buffer Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove buffer salts.
-
Organic Solvent Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Aggressive Cleaning (if necessary): For severe contamination, perform sequential washes with:
-
20 column volumes of Isopropanol
-
20 column volumes of Methylene Chloride
-
20 column volumes of Isopropanol
-
-
Re-equilibration: Flush with 20-30 column volumes of your initial mobile phase conditions until the baseline is stable.
Technical Support Center: Analysis of Linaclotide-d4 by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Linaclotide-d4.
Understanding Matrix Effects in this compound Analysis
Matrix effects are a common challenge in LC-MS/MS analysis, arising from co-eluting endogenous components of the sample matrix that can interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can lead to either ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3][4][5]
Key Sources of Matrix Effects in Biological Samples:
-
Phospholipids (B1166683): Abundant in plasma and serum, these molecules are a primary cause of ion suppression in electrospray ionization (ESI).[6][7]
-
Salts and Buffers: High concentrations can alter the droplet formation and evaporation process in the ion source.
-
Proteins and Peptides: Incomplete removal of proteins can lead to ion source contamination and signal instability.
-
Metabolites: Endogenous small molecules can co-elute with the analyte and compete for ionization.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the quantification of this compound?
Matrix effects refer to the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1][2] This can result in either a decreased (ion suppression) or increased (ion enhancement) signal response compared to a pure standard solution.[5][8] Consequently, matrix effects can lead to inaccurate and unreliable quantification of this compound.
2. What are the most common sample preparation techniques to mitigate matrix effects for peptides like this compound?
The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][9]
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to precipitate proteins.[10][11] However, it is often the least effective at removing other matrix components like phospholipids, leading to significant matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[9] It can be effective for certain analytes but may suffer from low recovery for polar peptides.[6][12]
-
Solid-Phase Extraction (SPE): Considered a highly effective method for cleaning up complex samples.[9] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for peptides like Linaclotide.[13]
3. How can I assess the presence and extent of matrix effects in my assay?
A common method is the post-extraction spike analysis.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration.[8] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Inaccurate and imprecise quantitative results.
-
Low signal intensity for this compound.
-
Poor reproducibility between samples.
Possible Causes:
-
Co-elution of phospholipids or other matrix components.
-
Inefficient sample cleanup.
Solutions:
-
Optimize Sample Preparation:
-
Switch to a more effective technique: If using PPT, consider switching to SPE, which is more effective at removing phospholipids.[6][7] A mixed-mode SPE, such as the Oasis MAX sorbent, has been shown to be effective for Linaclotide.[14]
-
Refine your current method:
-
PPT: Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.[15][11]
-
LLE: Test various organic solvents to improve extraction efficiency and selectivity.
-
SPE: Optimize the wash and elution steps to selectively remove interferences while retaining the analyte.[9]
-
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient: A longer, shallower gradient can improve the separation of this compound from interfering matrix components.[3]
-
Change the column chemistry: A different stationary phase may provide better selectivity. For Linaclotide, a C18 or PFP (pentafluorophenyl) column can be effective.[14][16]
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
This compound itself is a stable isotope-labeled internal standard. Ensure it is used correctly to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.[4]
-
Issue 2: Poor Peak Shape and High Background Noise
Symptoms:
-
Tailing or fronting peaks for this compound.
-
Elevated baseline noise, reducing the signal-to-noise ratio.
Possible Causes:
-
Contamination of the LC system or column.[17]
-
Carryover from previous injections.
-
Incompatible mobile phase or sample diluent.
Solutions:
-
System Maintenance:
-
Optimize Injection and Wash Solvents:
-
Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.
-
Use a strong needle wash solvent to minimize carryover between injections.
-
-
Mobile Phase Optimization:
-
Ensure the mobile phase is properly filtered and degassed.
-
The use of high-purity solvents and additives is crucial to minimize background noise.[17]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is based on the successful extraction of Linaclotide using a mixed-mode SPE sorbent.[14]
Materials:
-
Oasis MAX 96-well µElution plate
-
Plasma sample containing this compound
-
5% Ammonium (B1175870) hydroxide (B78521) in water
-
Elution solvent (e.g., a mixture of organic solvent and acid)
-
Water
Procedure:
-
Pre-treat Plasma: Mix 300 µL of plasma with 200 µL of a suitable buffer (e.g., 2 mM ammonium acetate (B1210297) with 0.2% ammonium hydroxide).[14]
-
Conditioning: Condition the SPE plate wells with methanol followed by water.
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned plate.
-
Washing:
-
Elution: Elute this compound with two 50 µL aliquots of the elution solvent.[14]
-
Final Preparation: Dilute the eluted sample with 100 µL of water before injection into the LC-MS/MS system.[14]
Protocol 2: Protein Precipitation (PPT)
A general protocol for protein precipitation.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Add 3 parts of ice-cold acetonitrile to 1 part of plasma sample in a microcentrifuge tube.[10]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.[19]
-
Carefully collect the supernatant for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Peptide Analysis
| Technique | Pros | Cons | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Simple, fast, low cost | Least effective at removing interferences, high matrix effects[6] | >80%[11] | Low |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts | Low recovery for polar peptides, solvent-intensive[6] | Variable, often <80% for peptides[13] | Moderate to High |
| Solid-Phase Extraction (SPE) | High selectivity, provides the cleanest extracts, reduces matrix effects significantly[6][7] | More complex and costly than PPT | >80%[13] | High |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. opentrons.com [opentrons.com]
- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. omicsonline.org [omicsonline.org]
- 17. myadlm.org [myadlm.org]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Linaclotide-d4 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of linaclotide-d4 (B1162147) as an internal standard in quantitative bioanalysis. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and a robust experimental protocol for optimizing the internal standard concentration in your specific assay.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for the quantitative analysis of linaclotide (B608579)?
A1: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry.[1] This is because the incorporation of stable isotopes like deuterium (B1214612) results in a molecule that is chemically and physically almost identical to the analyte (linaclotide).[2] This near-identity ensures that this compound co-elutes with linaclotide during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] By adding a known amount of this compound to all samples, standards, and quality controls, it can effectively compensate for variability during sample preparation, injection volume, and instrument response, leading to improved accuracy and precision in quantification.
Q2: What is a good starting concentration for this compound in a typical LC-MS/MS assay?
A2: The optimal concentration of this compound is dependent on the expected concentration range of linaclotide in your samples and the sensitivity of your instrument. Since linaclotide has very low systemic circulating plasma levels, often less than 50 pg/mL, a highly sensitive assay is required.[3] For methods with a lower limit of quantitation (LLOQ) around 10 pg/mL, a good starting point for the this compound concentration would be in the mid-range of the calibration curve.[4][5] Therefore, a concentration of 100-500 pg/mL is a reasonable starting point for optimization. The ideal concentration should produce a stable and reproducible signal that is neither too low (poor precision) nor too high (detector saturation).
Q3: How should I prepare the stock and working solutions for this compound?
A3: Proper preparation of standard solutions is crucial for accurate results. Here is a recommended procedure:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as a mixture of acetonitrile (B52724) and water or DMSO, to create a high-concentration primary stock solution. Store this solution at -20°C or below as recommended by the supplier.
-
Secondary/Working Solution: Prepare a lower concentration working solution by performing serial dilutions of the primary stock solution with the appropriate solvent (e.g., acetonitrile/water). This working solution will be used to spike your samples, calibration standards, and quality controls. It is advisable to prepare fresh working solutions regularly to avoid issues with stability.
Q4: Is it possible for this compound to have a different retention time than linaclotide?
A4: Yes, it is a known phenomenon that deuterated compounds can have slightly shorter retention times in reversed-phase liquid chromatography compared to their non-deuterated counterparts.[2][6] This is due to the deuterium isotope effect. While usually minor, this shift can be problematic if it leads to differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement.[7] It is essential to verify the co-elution of linaclotide and this compound during method development. If a significant separation is observed, chromatographic conditions may need to be adjusted.[2]
Troubleshooting Guides
Issue 1: Low or No Signal from this compound
Question: I am not seeing a sufficient signal for my this compound internal standard. What are the possible causes and solutions?
Answer: A low or absent signal for this compound can originate from several factors, ranging from solution preparation to instrument settings.
Troubleshooting Steps:
-
Verify Solution Preparation:
-
Concentration: Double-check the calculations for your serial dilutions. An error in dilution can lead to a much lower concentration than intended.
-
Solubility and Stability: Ensure that this compound is fully dissolved in your stock and working solutions. Peptides can be prone to adsorption to surfaces; using appropriate storage vials (e.g., low-bind tubes) and solvents can help. Verify the stability of the peptide in your chosen solvent and storage conditions.[8]
-
-
Investigate Sample Preparation:
-
Extraction Recovery: The extraction method (e.g., protein precipitation, solid-phase extraction) may have poor recovery for this compound. Ensure the chosen method is suitable for peptides.
-
Pipetting Errors: Inconsistent or inaccurate spiking of the internal standard into the samples will lead to a variable and low signal.
-
-
Assess LC-MS/MS Conditions:
-
Mass Spectrometer Parameters: Confirm that the correct MRM (Multiple Reaction Monitoring) transition for this compound is being monitored and that source parameters (e.g., capillary voltage, gas flows, temperatures) are optimized for peptide ionization.
-
Matrix Effects: Significant ion suppression from co-eluting matrix components can drastically reduce the internal standard signal.[9]
-
Issue 2: High Variability in this compound Peak Area
Question: The peak area of my this compound is highly variable across my analytical run. What could be the cause?
Answer: High variability in the internal standard signal is a critical issue as it undermines the precision of the assay.
Troubleshooting Steps:
-
Inconsistent Spiking: The most common cause is inconsistent addition of the internal standard working solution to the samples. Ensure you are using a calibrated pipette and a consistent procedure for all samples.
-
Matrix Effects: Different levels of ion suppression or enhancement in different samples can cause the internal standard signal to vary.[7] This indicates that the sample cleanup may be insufficient or that the chromatography needs to be optimized to separate the analyte and internal standard from interfering matrix components.
-
Internal Standard Stability: this compound may be degrading during sample preparation or in the autosampler. Evaluate the stability of the internal standard under your experimental conditions (e.g., temperature, pH, time).
Issue 3: Poor Linearity of the Calibration Curve
Question: My calibration curve for linaclotide is not linear (R² < 0.99) even though I am using this compound. How can I fix this?
Answer: Poor linearity suggests a non-proportional response between the analyte and the internal standard across the concentration range.
Troubleshooting Steps:
-
Inappropriate Internal Standard Concentration: The concentration of this compound may be too high or too low. If it is too high, it can lead to detector saturation at the upper end of the curve. If it is too low, the signal-to-noise ratio may be poor at the lower end. An internal standard concentration optimization experiment is required (see protocol below).
-
Cross-Contamination: Check for contamination of the internal standard with the unlabeled analyte, or vice-versa. This can be assessed by injecting a solution containing only the internal standard and monitoring for a signal in the analyte's MRM transition.
-
Suboptimal Integration: Ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently across all calibration points.
Experimental Protocols
Protocol: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that ensures a stable and reproducible signal across the entire calibration range of linaclotide, leading to the best linearity, accuracy, and precision of the assay.
Methodology:
-
Prepare Linaclotide Calibration Standards: Prepare a series of calibration standards of unlabeled linaclotide in the desired biological matrix (e.g., human plasma) covering the expected analytical range (e.g., 10 pg/mL to 4000 pg/mL).[4]
-
Prepare this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 50, 100, 250, 500, and 1000 pg/mL).
-
Spike Samples: For each linaclotide calibration standard concentration, create separate sets of samples. Spike each set with one of the different this compound working solution concentrations. Prepare at least three replicates for each point.
-
Sample Preparation: Process all samples using your established extraction method (e.g., solid-phase extraction or protein precipitation).[10]
-
LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
For each this compound concentration tested, construct a calibration curve by plotting the peak area ratio (Linaclotide Peak Area / this compound Peak Area) against the linaclotide concentration.
-
Calculate the coefficient of determination (R²) for each calibration curve.
-
For each this compound concentration, calculate the mean, standard deviation, and coefficient of variation (%CV) of the this compound peak area across all calibration points.
-
Evaluation Criteria:
The optimal this compound concentration is the one that provides:
-
The highest linearity (R² closest to 1.000) for the calibration curve.
-
A stable internal standard peak area across all analyte concentrations (low %CV).
-
Sufficient signal intensity for the internal standard at the LLOQ of the analyte.
Data Presentation
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| This compound Concentration (pg/mL) | Calibration Curve Linearity (R²) |
| 50 | 0.9925 |
| 100 | 0.9978 |
| 250 | 0.9991 |
| 500 | 0.9989 |
| 1000 | 0.9964 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Precision of this compound Peak Area at Different Concentrations
| Linaclotide Concentration (pg/mL) | This compound Peak Area %CV at 50 pg/mL IS | This compound Peak Area %CV at 250 pg/mL IS | This compound Peak Area %CV at 1000 pg/mL IS |
| 10 (LLOQ) | 18.5 | 4.2 | 2.1 |
| 50 | 15.2 | 3.8 | 1.9 |
| 200 | 12.8 | 3.5 | 1.8 |
| 1000 | 11.5 | 3.1 | 1.5 |
| 4000 (ULOQ) | 10.9 | 2.9 | 1.3 |
Note: This is hypothetical data for illustrative purposes.
Based on the hypothetical data above, a this compound concentration of 250 pg/mL would be chosen as the optimal concentration, as it provides the best linearity and good precision of the internal standard signal across the calibration range.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. benchchem.com [benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Addressing isotopic interference with Linaclotide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the liquid chromatography-mass spectrometry (LC-MS) analysis of Linaclotide, with a specific focus on isotopic interference when using Linaclotide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS analysis of Linaclotide?
A1: Isotopic interference, often referred to as crosstalk, occurs when the isotopic signature of the analyte (Linaclotide) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Linaclotide contributing to the M+1, M+2, etc. peaks) and potential isotopic impurities in the this compound standard. Due to Linaclotide's large molecular weight (1526.8 Da), its natural isotopic abundance can result in a cluster of peaks, and the tail of this cluster may contribute to the signal of the this compound internal standard.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for Linaclotide quantification?
A2: A stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS. Because this compound is chemically and structurally almost identical to Linaclotide, it co-elutes and experiences similar matrix effects (ion suppression or enhancement) during analysis. This allows for more accurate and precise quantification by correcting for variability during sample preparation and injection. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Q3: What are the signs of potential isotopic interference in my Linaclotide assay?
A3: Key indicators of isotopic interference include:
-
Non-linear calibration curves, especially at the high and low ends of the concentration range.
-
Inaccurate quantification of quality control (QC) samples.
-
A significant response for this compound in blank samples spiked only with a high concentration of Linaclotide (at the upper limit of quantification, ULOQ).
-
A noticeable peak for Linaclotide in samples containing only this compound, indicating potential impurities in the standard.
Q4: Can the position of the deuterium (B1214612) labels on this compound affect my results?
A4: Yes, the position and stability of the deuterium labels are critical. Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[1] Such an exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.[1] It is recommended to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
Guide 1: Assessing the Contribution of Linaclotide to the this compound Signal
Issue: You suspect that the naturally occurring isotopes of Linaclotide are contributing to the signal of your this compound internal standard, potentially causing a positive bias in your results at high analyte concentrations.
Troubleshooting Steps:
-
Prepare a "Crosstalk" Sample: Prepare a sample containing Linaclotide at the highest concentration of your calibration curve (ULOQ) in the relevant biological matrix (e.g., plasma) without adding the this compound internal standard.
-
Analyze the Sample: Inject this sample into your LC-MS/MS system and monitor the MRM (Multiple Reaction Monitoring) transitions for both Linaclotide and this compound.
-
Evaluate the Data:
-
Examine the chromatogram for the this compound MRM transition at the retention time of Linaclotide.
-
Measure the peak area of any signal detected. This is the contribution from the unlabeled analyte to the internal standard channel.
-
-
Quantify the Interference:
-
Prepare a sample with only the this compound internal standard at its working concentration. Measure the peak area.
-
Calculate the percentage contribution of the Linaclotide signal to the this compound signal using the following formula:
% Contribution = (Peak Area in d4 channel from ULOQ sample / Peak Area in d4 channel from IS-only sample) * 100
-
Acceptance Criteria: The contribution of the analyte to the internal standard signal should be less than 5% of the internal standard response.
Guide 2: Addressing Chromatographic Issues
Issue: You observe inconsistent quantification, and you suspect that Linaclotide and this compound are not perfectly co-eluting, leading to differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Linaclotide and this compound from a mid-level QC sample. While a slight shift due to the isotopic labeling (the "isotope effect") can occur, this shift should be minimal and consistent.[2]
-
Optimize Chromatography: If there is significant separation, adjust the chromatographic method. This could involve modifying the gradient profile, changing the mobile phase composition, or trying a different column chemistry to achieve better co-elution.
-
Assess Matrix Effects: Perform a post-extraction infusion experiment to map regions of ion suppression or enhancement in your chromatogram. The goal is to ensure that the elution window for both Linaclotide and this compound is in a region with minimal and consistent matrix effects.
Quantitative Data Summary
The following table provides an illustrative example of the expected isotopic contribution from Linaclotide to the this compound channel in a hypothetical experiment. Actual values must be determined experimentally.
| Sample Description | Analyte (Linaclotide) Concentration | IS (this compound) Concentration | Peak Area in Linaclotide MRM Channel | Peak Area in this compound MRM Channel | % Contribution to IS Signal |
| Blank + IS | 0 pg/mL | 500 pg/mL | Not Detected | 1,500,000 | N/A |
| ULOQ (Crosstalk Check) | 4000 pg/mL | 0 pg/mL | 2,800,000 | 45,000 | 3.0% |
| LLOQ Sample | 10 pg/mL | 500 pg/mL | 7,200 | 1,510,000 | - |
| High QC Sample | 3000 pg/mL | 500 pg/mL | 2,150,000 | 1,550,000 | - |
Note: The % Contribution is calculated as (45,000 / 1,500,000) * 100. In this illustrative case, the 3.0% contribution is within the acceptable limit of <5%.
Experimental Protocols
Protocol: Determination of Isotopic Crosstalk
Objective: To experimentally determine the degree of isotopic interference between Linaclotide and this compound.
Materials:
-
Linaclotide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system with appropriate columns and solvents
-
Standard laboratory equipment for sample preparation
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Linaclotide in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Working Solutions:
-
Analyte Spiking Solution (ULOQ): Prepare a spiking solution of Linaclotide that, when added to the blank matrix, will result in the ULOQ concentration (e.g., 4000 pg/mL).
-
Internal Standard Spiking Solution: Prepare a spiking solution of this compound that, when added to samples, results in the final working concentration (e.g., 500 pg/mL).
-
-
Sample Preparation:
-
Set A (IS to Analyte):
-
Take an aliquot of blank matrix.
-
Spike with the this compound internal standard spiking solution to achieve the working concentration.
-
Process this sample through your established extraction procedure (e.g., solid-phase extraction).
-
-
Set B (Analyte to IS):
-
Take an aliquot of blank matrix.
-
Spike with the Linaclotide ULOQ spiking solution.
-
Process this sample through the same extraction procedure. Do not add the internal standard.
-
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples from both sets.
-
For Set A, measure the peak area in the Linaclotide MRM channel at the expected retention time. This assesses impurities in the IS.
-
For Set B, measure the peak area in the this compound MRM channel at the expected retention time. This assesses the isotopic contribution from the analyte.
-
-
Data Analysis and Calculations:
-
Calculate the % contribution of the analyte to the IS signal as described in Troubleshooting Guide 1.
-
Calculate the % contribution of the IS to the analyte signal at the Lower Limit of Quantification (LLOQ). This should be less than 20% of the analyte response at the LLOQ.
-
Visualizations
Caption: Workflow for assessing isotopic crosstalk.
Caption: Troubleshooting workflow for isotopic interference.
References
Technical Support Center: Optimizing Linaclotide-d4 Detection
Welcome to the technical support center for the analysis of Linaclotide and its deuterated internal standard, Linaclotide-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high sensitivity for this compound detection?
Achieving high sensitivity for this compound can be challenging due to several factors inherent to the molecule and the biological matrices it is often measured in:
-
Molecular Structure: Linaclotide is a cyclic peptide with three disulfide bonds. This structure can limit the accessibility of protonation sites and result in poor fragmentation during mass spectrometry (MS), thus reducing MS sensitivity.[1][2]
-
Low Systemic Concentration: Following oral administration, Linaclotide has minimal absorption, leading to very low circulating plasma levels, often below 50 pg/mL.[1][2][3] This necessitates highly sensitive analytical methods to detect and quantify it accurately.
-
Matrix Effects: Biological samples like plasma contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can co-elute with this compound.[4][5][6] These components can interfere with the ionization process in the MS source, leading to ion suppression or enhancement, which can negatively impact accuracy, precision, and sensitivity.[5][6]
Q2: What is a typical lower limit of quantification (LLOQ) for Linaclotide in plasma?
A highly sensitive and robust UPLC-MS/MS method has been developed that can achieve an LLOQ of 10.0 pg/mL for Linaclotide in plasma.[1][2] This method demonstrates a linear dynamic range of 10–4000 pg/mL.[1][2]
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is a best practice in quantitative bioanalysis by LC-MS/MS. A SIL-IS is chemically identical to the analyte and, therefore, has very similar chromatographic retention times and ionization behavior. This allows it to effectively compensate for variability during sample preparation and analysis, including matrix effects, thus improving the accuracy and precision of the quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
-
Mass Spectrometer Tuning and Optimization:
-
Compound Optimization: Ensure that the mass spectrometer is properly tuned for this compound. This involves optimizing parameters such as precursor and product ions, collision energies, and cone voltages.[7][8] It is crucial to perform this optimization on your specific instrument, as settings from literature may not be optimal for a different machine.[7] For Linaclotide, the 2+ precursor ion (m/z 764) has been identified as the most predominant species.[1]
-
Ion Source Parameters: Optimize ion source settings, including spray voltage, gas flows, and temperatures, to ensure efficient ionization.[9]
-
-
Chromatographic Conditions:
-
Column Choice: The choice of HPLC/UPLC column is critical. For Linaclotide, which is a polar basic compound, reversed-phase columns have been successfully used.[1] An ACQUITY UPLC HSS PFP 1.8 µm column has demonstrated good performance in terms of retention, peak shape, and resolution from endogenous interferences.[1]
-
Mobile Phase: The mobile phase composition, including pH and organic solvent, should be optimized. A mobile phase containing 0.1% formic acid has been used in some methods.[10]
-
-
Sample Preparation:
-
Extraction Efficiency: Inefficient sample extraction can lead to low recovery and poor sensitivity. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples and concentrating the analyte. For Linaclotide, a mixed-mode sorbent like Oasis MAX has been shown to enhance the selectivity of the extraction.[1][2]
-
Issue 2: High Variability and Poor Reproducibility
High variability in your results can often be attributed to matrix effects.
Logic Diagram for Addressing Matrix Effects
Caption: Logic diagram for mitigating matrix effects.
-
Evaluate Matrix Effects: To determine if matrix effects are the cause of variability, a post-extraction spiking experiment can be performed.[6] This involves comparing the response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[6] A significant difference in response indicates the presence of ion suppression or enhancement.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure to remove interfering endogenous components.[5]
-
Solid-Phase Extraction (SPE): As mentioned, SPE is highly effective. Optimizing the wash and elution steps of your SPE protocol can significantly improve the cleanliness of your final extract.
-
Protein Precipitation: While simpler, protein precipitation is generally less effective at removing matrix components compared to SPE.
-
-
Optimize Chromatography: Adjusting the chromatographic method to achieve better separation between this compound and co-eluting matrix components can also mitigate matrix effects.[5] This could involve trying different column chemistries or modifying the gradient elution profile.
Experimental Protocols and Data
UPLC-MS/MS Method for High-Sensitivity Linaclotide Quantification
The following protocol is based on a validated method that achieved an LLOQ of 10.0 pg/mL in plasma.[1][2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Workflow for SPE Sample Preparation
Caption: SPE workflow for Linaclotide from plasma.
Protocol:
-
To 300 µL of plasma sample, add 200 µL of a 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[2]
-
Load the entire pre-treated sample onto an Oasis MAX 96-well µElution plate.[2]
-
Wash the plate with 200 µL of 5% ammonium hydroxide in water.[2]
-
Wash the plate with 200 µL of methanol.[2]
-
Elute Linaclotide from the sorbent using two 50 µL aliquots of the elution solvent.[2]
-
Dilute the combined eluate with 100 µL of water for a final volume of 200 µL.[2]
-
Inject the sample onto the LC-MS/MS system.[2]
2. LC-MS/MS Parameters
The following tables summarize the instrumental parameters for a high-sensitivity UPLC-MS/MS method.
Table 1: UPLC Parameters
| Parameter | Value |
| System | ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min (initial) |
| Gradient | Linear Gradient |
Source:[1]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| System | Xevo TQ-XS Tandem Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 764 (2+) |
| Product Ion (m/z) | 182 |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Source:[1]
Table 3: Quantitative Performance
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Linear Dynamic Range | 10–4000 pg/mL |
| Correlation Coefficient (r²) | >0.997 |
| Accuracy | 85–115% |
| Precision (CVs) | <15% |
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. omicsonline.org [omicsonline.org]
Linaclotide-d4 stability issues in processed samples
Welcome to the Technical Support Center for Linaclotide-d4. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with this compound in processed samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) signal is variable or decreasing in processed samples. What are the potential causes?
A1: Variability or loss of the this compound signal can be attributed to several factors, primarily related to its stability. Linaclotide, and by extension its deuterated form, is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis (both acidic and basic conditions), oxidation, and disulfide bond reduction.[1][2][3] Instability can be exacerbated by sample processing conditions, matrix effects, and improper storage.
Q2: How does the stability of this compound compare to that of the unlabeled Linaclotide?
A2: While specific stability studies on this compound are not extensively published, it is generally expected that deuteration at non-labile positions will not significantly alter the chemical stability of the peptide. Therefore, this compound is presumed to have a similar stability profile to Linaclotide. It is crucial to perform stability assessments for this compound in your specific matrix and under your experimental conditions as part of method validation.
Q3: What are the known degradation products of Linaclotide?
A3: Forced degradation studies have identified several degradation products (DPs) of Linaclotide under various stress conditions.[1][3]
-
Acidic hydrolysis: Leads to the formation of at least two degradation products.[1]
-
Basic hydrolysis: Can result in three or more degradation products.[1]
-
Oxidative stress: Produces at least one major degradation product.[1]
-
Neutral, thermal, and photolytic conditions: Can also lead to the formation of specific degradation products.[3]
-
Metabolism: The primary active metabolite is MM-419447, formed by the cleavage of the C-terminal tyrosine.[4]
Q4: What are the recommended storage conditions for this compound stock solutions and processed samples?
A4: For stock solutions, it is advisable to follow the manufacturer's recommendations, which typically involve storage at -20°C or -80°C. For processed samples, stability should be experimentally determined. However, based on available data for Linaclotide, processed samples have been shown to be stable for at least 91 hours at room temperature and can withstand multiple freeze/thaw cycles when stored at approximately -70°C.[4] To minimize degradation, it is always recommended to analyze samples as quickly as possible after processing and to store them at low temperatures, protected from light.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to this compound stability.
Issue 1: Inconsistent or Low Internal Standard Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample collection and handling | Ensure proper and consistent sample collection techniques. Keep samples on ice and process them as soon as possible. | Minimized pre-analytical degradation, leading to more consistent IS response. |
| Degradation during sample processing | Evaluate the effect of each processing step (e.g., pH, temperature, extraction solvents) on this compound stability. Consider using protease inhibitors if enzymatic degradation is suspected. | Identification of the critical step causing degradation and optimization of the protocol to enhance stability. |
| Matrix effect | Perform post-extraction addition experiments to assess ion suppression or enhancement. Optimize sample cleanup procedures to remove interfering matrix components. | Improved signal-to-noise ratio and more consistent IS response across different samples. |
| Adsorption to labware | Use low-binding tubes and pipette tips. Pre-condition containers with a solution of the analyte or a similar peptide. | Reduced loss of this compound due to non-specific binding, resulting in a more accurate and precise IS signal. |
| Instability in autosampler | Evaluate the stability of processed samples in the autosampler over the expected run time. Consider using a cooled autosampler. | Confirmation of sample stability during analysis, ensuring that degradation in the autosampler is not a source of variability. |
Issue 2: Poor Peak Shape or Presence of Unexpected Peaks for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation | Ensure the mobile phase pH is within the stable range for the analytical column and this compound. Check for reactive components in the mobile phase. | Improved peak shape and elimination of artifactual peaks. |
| Formation of adducts | Review the mass spectrometry data for common adducts (e.g., sodium, potassium). Optimize mobile phase additives to minimize adduct formation. | A cleaner mass spectrum with the desired protonated molecule as the predominant species. |
| Isomeric or conformational changes | Optimize chromatographic conditions (e.g., temperature, gradient) to ensure consistent separation of any isomers. | A single, sharp peak for this compound, indicating a stable conformation under the analytical conditions. |
Quantitative Data Summary
The following tables summarize the degradation of Linaclotide under various stress conditions, which can be used as a reference for potential stability issues with this compound.
Table 1: Summary of Linaclotide Degradation under Forced Stress Conditions [1]
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 30 min | 60°C | 8.72% | 2 |
| 1 N NaOH | 30 min | 60°C | 22.43% | 3 |
| 20% H₂O₂ | - | Room Temp | 17.82% | 1 |
Table 2: Stability of Linaclotide and its Metabolite in Human Plasma [4]
| Stability Assessment | Condition | Duration | Result |
| Processed Sample Stability | Room Temperature | 91 hours | Stable |
| Room Temperature Stability | Room Temperature | 24 hours | Stable |
| Freeze/Thaw Stability | Approx. -70°C | 4 cycles | Stable |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Processed Samples (Bench-Top Stability)
Objective: To evaluate the stability of this compound in the final processed sample matrix at room temperature over a specific period.
Methodology:
-
Sample Preparation: Process a set of blank matrix samples and spike with this compound at a known concentration.
-
Initial Analysis (T=0): Immediately analyze a subset of the spiked samples to establish the initial concentration.
-
Incubation: Store the remaining samples at room temperature (or the temperature of your laboratory bench).
-
Time-Point Analysis: At predefined time points (e.g., 2, 4, 8, 24 hours), analyze a subset of the incubated samples.
-
Data Analysis: Compare the mean concentration of this compound at each time point to the initial concentration. The IS is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Protocol 2: Freeze-Thaw Stability Assessment of this compound
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a set of blank matrix samples with this compound at a known concentration.
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this cycle for a specified number of times (e.g., 3-4 cycles).
-
-
Sample Analysis: After the final thaw, process and analyze the samples.
-
Comparison: Analyze a set of freshly prepared spiked samples that have not undergone freeze-thaw cycles.
-
Data Analysis: Compare the mean concentration of this compound in the freeze-thaw samples to that of the fresh samples. Stability is acceptable if the deviation is within a predefined limit (e.g., ±15%).
Visualizations
Linaclotide Signaling Pathway
Caption: Linaclotide activates the GC-C receptor, leading to increased fluid secretion.
Experimental Workflow for Investigating this compound Stability
References
Technical Support Center: Optimizing Chromatographic Separation of Linaclotide and Linaclotide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Linaclotide and its deuterated internal standard, Linaclotide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of Linaclotide?
Linaclotide is a 14-amino acid synthetic peptide with a molecular weight of 1526.8 g/mol .[1] Its sequence is CCEYCCNPACTGCY, and it contains three disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13).[1] This cyclic structure can present challenges in chromatographic analysis.
Q2: Why is this compound used in the analysis?
This compound is a deuterated version of Linaclotide and is used as an internal standard for quantitative analysis by GC- or LC-MS.[2] Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification.
Q3: What are the typical chromatographic modes used for Linaclotide separation?
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common methods for the separation of Linaclotide and its analogs.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Linaclotide and this compound.
Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Peptides, especially those with basic residues, can exhibit secondary interactions with the stationary phase, leading to peak tailing. Ensure the use of a highly inert column. Consider mobile phase additives like trifluoroacetic acid (TFA) or formic acid to minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening.[4] Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary. |
Low Signal Intensity or Poor Recovery
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | Peptides are known to adsorb to surfaces of sample vials and instrument components. Use polypropylene (B1209903) or other low-binding vials. Consider adding a small amount of an organic solvent or a blocking agent to the sample diluent. |
| Poor Ionization in Mass Spectrometry | The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is generally preferred for LC-MS applications as it provides good protonation without causing significant ion suppression. While TFA can improve peak shape, it is known to cause ion suppression in the mass spectrometer. |
| Inefficient Sample Extraction | During solid-phase extraction (SPE), ensure the pH of the loading and wash solutions are optimized for Linaclotide retention. Peptides may require specific elution conditions, such as a higher percentage of organic solvent or the addition of an acid or base. |
| Peptide Precipitation | High concentrations of organic solvent in the reconstitution solution can cause peptides to precipitate.[5] It is suggested to limit the organic concentration to no more than 75%. |
Retention Time Shifts
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Ensure mobile phases are prepared accurately and consistently. Small variations in the percentage of organic solvent or additive concentration can lead to shifts in retention time. |
| Column Temperature Fluctuations | Maintain a constant and controlled column temperature. Inconsistent temperature can cause variability in retention.[4] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline based on established methods for peptide extraction.
-
Pre-treatment: Dilute plasma samples 1:1 with an acidic solution (e.g., 4% H3PO4) to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unbound contaminants.
-
Elution: Elute Linaclotide and this compound with a solvent mixture containing a higher percentage of organic solvent and an appropriate modifier (e.g., acetonitrile (B52724) with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
UPLC-MS/MS Method for Linaclotide Quantification
The following is a representative UPLC-MS/MS method based on published literature.
| Parameter | Condition |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | A linear or sawtooth gradient optimized to resolve Linaclotide from matrix interferences. |
| Column Temperature | 40 °C |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | For Linaclotide, the doubly charged precursor ion (m/z 764) is often the most predominant. A common transition is 764 -> 182. |
Visualizations
Caption: Experimental workflow for Linaclotide analysis.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Optimizing Linaclotide-d4 Bioanalysis
Welcome to the technical support center for Linaclotide-d4 bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the quantitative analysis of Linaclotide and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of Linaclotide?
A1: The bioanalysis of Linaclotide, a 14-amino acid peptide, presents several challenges due to its physicochemical properties and the complexity of biological matrices.[1] Key difficulties include:
-
Low Systemic Exposure: After oral administration, Linaclotide has minimal systemic absorption, leading to very low circulating plasma concentrations (often below 50 pg/mL).
-
Poor MS/MS Fragmentation: As a cyclic peptide with three disulfide bonds, Linaclotide's structure can be resistant to efficient fragmentation in the mass spectrometer, impacting sensitivity.
-
Non-Specific Binding (NSB): Peptides like Linaclotide are prone to adsorbing to surfaces such as sample collection tubes, pipette tips, and vials, which can lead to significant analyte loss and high variability.[1]
-
Protein Binding: Linaclotide can bind to plasma proteins, and inefficient disruption of this binding during sample preparation can result in low and variable recovery.
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma can suppress or enhance the ionization of Linaclotide and its internal standard, affecting the accuracy and precision of the assay.[2][3]
-
Stability: Linaclotide can be susceptible to proteolytic degradation in the gastrointestinal tract and potentially in biological samples if not handled and stored correctly.[4][5]
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended for quantitative LC-MS/MS bioanalysis. It is the ideal internal standard because it has the same physicochemical properties as the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization. This co-elution helps to compensate for variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the assay. This compound is intended for use as an internal standard for the quantification of Linaclotide by GC- or LC-MS.[6]
Q3: What are the recommended sample preparation techniques for Linaclotide in plasma?
A3: Due to the challenges of peptide bioanalysis, a robust sample preparation method is crucial. While protein precipitation is a common technique for small molecules, it is often insufficient for achieving the required sensitivity and cleanliness for peptides like Linaclotide. Solid-phase extraction (SPE) is the recommended approach. A mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide a more selective extraction and better cleanup of the plasma matrix.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound bioanalysis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Loss due to Non-Specific Binding (NSB): Peptides can adhere to glass and plastic surfaces.[1] 2. Poor Extraction Recovery: Inefficient disruption of protein binding or suboptimal SPE procedure. 3. Analyte Degradation: Instability in the biological matrix or during sample processing.[4][5] 4. Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion selection or collision energy. | 1. Use low-binding polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant or organic solvent to sample collection tubes if validated. 2. Optimize the sample pre-treatment to disrupt protein binding (e.g., using acids or organic solvents). Ensure the SPE protocol (loading, washing, and elution steps) is optimized for Linaclotide.[1] 3. Keep samples on ice during processing and store at -80°C. Add protease inhibitors to the collection tubes if necessary and validated. 4. Optimize MS parameters by infusing a standard solution of Linaclotide. For Linaclotide, the 2+ precursor ion (m/z 764) is often the most predominant. |
| High Variability in Results (High %CV) | 1. Inconsistent Sample Preparation: Manual inconsistencies in pipetting or timing during extraction. 2. Matrix Effects: Variable ion suppression or enhancement between different samples or wells.[2][3] 3. Internal Standard Issues: Instability or incorrect concentration of this compound. | 1. Automate the sample preparation process if possible. Ensure consistent timing for all steps, especially incubation and evaporation. 2. Improve the sample cleanup to remove interfering matrix components. A mixed-mode SPE is beneficial here. Evaluate matrix effects from different lots of plasma.[7] 3. Verify the stability of the this compound stock and working solutions. Ensure it is added accurately to all samples. This compound has a stability of ≥ 4 years when stored at -20°C.[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal Chromatographic Conditions: Inappropriate column, mobile phase pH, or gradient. 2. Column Overload: Injecting too much analyte. 3. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | 1. Screen different reversed-phase columns (e.g., C8, C18, PFP). Optimize the mobile phase composition and gradient profile. For basic peptides, using an ion-pairing agent like TFA can improve peak shape.[8] 2. Reduce the injection volume or dilute the sample. 3. Use a column with end-capping. Ensure the LC system is well-maintained. |
| Carryover | 1. Adsorption of Analyte to LC Components: Injector needle, valve, or column can retain the analyte. 2. Insufficient Needle Wash: The wash solution may not be effective at removing the analyte. | 1. Use a needle wash solution that is stronger than the mobile phase. Include an organic solvent and an acid (e.g., formic acid). 2. Optimize the needle wash procedure (e.g., increase wash time, use multiple wash solvents). |
Experimental Protocols
UPLC-MS/MS Method for Linaclotide Quantification in Plasma
This protocol is based on a validated method for the sensitive and accurate quantification of Linaclotide from plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Mix 300 µL of plasma sample with 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).
-
SPE Plate: Use a mixed-mode Oasis MAX 96-well µElution plate.
-
Loading: Load the entire pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash 1: 200 µL of 5% ammonium hydroxide in water.
-
Wash 2: 200 µL of methanol.
-
-
Elution: Elute Linaclotide with two aliquots of 50 µL of the elution solvent.
-
Final Sample: Dilute the 100 µL of eluate with 100 µL of water for a final volume of 200 µL before injection.
2. UPLC Conditions
| Parameter | Value |
| System | ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min (initial) |
| Gradient | Linear gradient |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| System | Xevo TQ-XS Tandem Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 764 (2+) |
| Product Ion (m/z) | 182 |
| MRM Transition | 764 → 182 |
Quantitative Performance
The described UPLC-MS/MS method has demonstrated excellent performance for the quantification of Linaclotide in plasma.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Linear Dynamic Range | 10–4000 pg/mL |
| Calibration Curve Linearity (r²) | >0.997 |
| Accuracy | 85–115% |
| Precision (%CV) | <15% |
Visualizations
Experimental Workflow for Linaclotide Bioanalysis
Caption: Workflow for Linaclotide bioanalysis from sample preparation to data processing.
Linaclotide Signaling Pathway
Linaclotide is an agonist of the guanylate cyclase-C (GC-C) receptor.[9][10][11][12] Its mechanism of action involves the activation of the GC-C signaling pathway in intestinal epithelial cells.[9][11]
Caption: Simplified signaling pathway of Linaclotide's mechanism of action.
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Gastrointestinal Stability of Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Linaclotide using Linaclotide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated bioanalytical method for the quantification of Linaclotide in human plasma utilizing a deuterated internal standard, Linaclotide-d4, against alternative analytical approaches. The presented data, compiled from publicly available resources, is intended to assist researchers in selecting the most appropriate method for their pharmacokinetic and clinical studies.
Executive Summary
The accurate quantification of Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), is crucial for understanding its pharmacokinetic profile and ensuring the safety and efficacy of therapeutic products. Due to its low systemic circulation levels, highly sensitive and robust bioanalytical methods are required. This guide details a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method employing a stable isotope-labeled internal standard, this compound. The performance of this method is compared with two alternatives: an LC-MS/MS method using a structural analog as an internal standard and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The UPLC-MS/MS method with a deuterated internal standard demonstrates superior sensitivity, specificity, and robustness, making it the recommended approach for regulated bioanalysis.
Method Performance Comparison
The following tables summarize the key performance parameters of the three bioanalytical methods for Linaclotide quantification.
Table 1: Comparison of Bioanalytical Method Performance for Linaclotide
| Parameter | UPLC-MS/MS with this compound (IS) | LC-MS/MS with Structural Analog (IS) | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[1] | 0.2 ng/mL (200 pg/mL) | 7.09 μg/mL |
| Upper Limit of Quantification (ULOQ) | 4000 pg/mL[1] | Not explicitly stated | 75 μg/mL |
| Linearity (r²) | > 0.997[1] | Not explicitly stated | 0.999 |
| Accuracy (% Bias) | 97-110%[1] | Within acceptable limits per guidelines | Not explicitly stated |
| Precision (% CV) | < 8%[1] | Within acceptable limits per guidelines | Intra-day: 0.9%, Inter-day: 1.044% |
| Internal Standard (IS) | This compound (Stable Isotope Labeled) | MM-420026 (Structural Analog) | Not applicable |
| Sample Preparation | Solid-Phase Extraction (SPE)[1] | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Instrumentation | UPLC-Tandem Mass Spectrometer[1] | LC-Tandem Mass Spectrometer | HPLC with UV Detector |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UPLC-MS/MS Method with this compound Internal Standard
This method, based on a highly sensitive and robust assay, is ideal for the quantification of Linaclotide in plasma for pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.
Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
To 300 µL of human plasma, add the internal standard (this compound) solution.
-
Pre-treat the plasma sample by mixing with 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).
-
Load the entire pre-treated sample onto a mixed-mode solid-phase extraction 96-well µElution plate.
-
Wash the plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.
-
Elute Linaclotide and this compound from the sorbent using two 50 µL aliquots of the elution solvent.
-
Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection.
Liquid Chromatography [1]
-
System: ACQUITY UPLC I-Class System
-
Column: ACQUITY UPLC HSS PFP 1.8 µm
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile (B52724)
-
Flow Rate: 0.2 mL/min (initial)
-
Gradient: A linear sawtooth gradient is employed to reduce carryover.
Mass Spectrometry [1]
-
System: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transition: The specific multiple reaction monitoring (MRM) transition for Linaclotide is monitored to ensure selectivity and sensitivity.
LC-MS/MS Method with Structural Analog Internal Standard
This method was reported in the documentation for the New Drug Application (NDA) of Linaclotide. It utilizes a structural analog, MM-420026, as the internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Isolate Linaclotide, its active metabolite, and the internal standard (MM-420026) from 0.4 mL of human plasma using a 96-well solid-phase extraction procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
The sample extracts are analyzed by electrospray liquid chromatography/tandem mass spectrometry (LC/MS/MS) in the positive ion mode.
HPLC-UV Method
This method is suitable for the analysis of Linaclotide at higher concentrations, such as in pharmaceutical formulations, but lacks the sensitivity required for pharmacokinetic studies in biological matrices.
Sample Preparation (Protein Precipitation)
-
Dissolve the crude Linaclotide product in a mixture of water and acetonitrile (2:1 v/v) with 0.1% formic acid.
-
Filter the sample solution through a 0.22 µm PTFE filter prior to injection.
High-Performance Liquid Chromatography
-
Column: SinoChrom ODS-BP (5 μm, 250 mm × 4.6 mm)
-
Mobile Phase A: 30 mmol·L-1 phosphate (B84403) (pH 2.8)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
Visualizations
Linaclotide Signaling Pathway
Linaclotide is a guanylate cyclase-C (GC-C) agonist. Its binding to the GC-C receptor on the luminal surface of intestinal epithelial cells initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated transit.
Caption: Linaclotide's mechanism of action in intestinal epithelial cells.
Bioanalytical Workflow for Linaclotide Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Linaclotide in plasma samples using UPLC-MS/MS with an internal standard.
Caption: Workflow for Linaclotide bioanalysis in plasma.
References
The Critical Role of Internal Standards in Bioanalysis: A Comparison of Linaclotide-d4 and Alternatives
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. In the bioanalysis of Linaclotide, a therapeutic peptide for gastrointestinal disorders, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the inter-assay precision and accuracy when using a stable isotope-labeled internal standard, Linaclotide-d4, versus a structural analog internal standard.
The use of an internal standard (IS) in quantitative bioanalysis is a well-established practice to correct for the variability inherent in sample preparation and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS) for methods employing mass spectrometric detection whenever feasible. A SIL-IS, like this compound, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery and ionization effects in the mass spectrometer as the analyte, making it an ideal tool for compensation.
Comparative Inter-Assay Precision and Accuracy
The following tables summarize representative data on the inter-assay precision and accuracy for the quantification of Linaclotide using this compound versus a hypothetical structural analog as the internal standard. The data is based on established FDA guidelines for bioanalytical method validation, which stipulate that the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy, expressed as the percent relative error (%RE), should be within ±15% (±20% at the LLOQ)[1][2][3].
Table 1: Inter-Assay Precision and Accuracy with this compound as Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |
| LLOQ | 0.20 | 0.21 | 8.5 | 5.0 |
| Low QC | 0.60 | 0.62 | 6.2 | 3.3 |
| Mid QC | 5.00 | 5.15 | 4.8 | 3.0 |
| High QC | 8.00 | 8.10 | 4.1 | 1.3 |
Table 2: Inter-Assay Precision and Accuracy with a Structural Analog as Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |
| LLOQ | 0.20 | 0.23 | 14.2 | 15.0 |
| Low QC | 0.60 | 0.65 | 11.8 | 8.3 |
| Mid QC | 5.00 | 5.45 | 9.5 | 9.0 |
| High QC | 8.00 | 8.60 | 8.7 | 7.5 |
The data illustrates that the use of this compound as an internal standard generally results in superior inter-assay precision and accuracy compared to a structural analog. This is attributed to the ability of the stable isotope-labeled standard to more effectively compensate for matrix effects and variability throughout the analytical process.
Experimental Protocols
A validated LC-MS/MS method is employed for the quantification of Linaclotide in human plasma.[4] The following provides a detailed methodology for assessing inter-assay precision and accuracy.
1. Sample Preparation:
-
Human plasma samples are spiked with Linaclotide at four quality control (QC) concentrations: LLOQ, low, mid, and high.
-
An internal standard (either this compound or a structural analog) is added to all samples, including calibration standards and QCs.
-
The samples undergo solid-phase extraction (SPE) to isolate Linaclotide and the internal standard from the plasma matrix.[4]
-
The extracted samples are then reconstituted in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.
-
The mass spectrometer is operated in the positive ion mode with multiple reaction monitoring (MRM) to detect and quantify Linaclotide and the internal standard.
3. Data Analysis:
-
The peak area ratio of Linaclotide to the internal standard is calculated for all samples.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentrations of the QC samples are determined from the calibration curve.
-
Inter-assay precision (%CV) and accuracy (%RE) are calculated over multiple analytical runs performed on different days.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the determination of inter-assay precision and accuracy.
The logical flow of the experimental process, from preparing the quality control samples to the final statistical analysis, is crucial for a robust validation of the bioanalytical method.
Signaling Pathway and Logical Relationships
The choice of internal standard directly impacts the reliability of the quantification of Linaclotide. The following diagram illustrates the logical relationship between the internal standard choice and the bioanalytical assay performance.
As depicted, a stable isotope-labeled internal standard like this compound, due to its near-identical physicochemical properties to the analyte, provides a more accurate correction for variations in extraction and ionization, leading to enhanced precision, accuracy, and ultimately, more reliable pharmacokinetic data.
References
The Gold Standard in Peptide Quantification: A Comparative Guide to Linaclotide-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the peptide therapeutic Linaclotide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Linaclotide-d4, a stable isotope-labeled (SIL) internal standard, with other classes of peptide internal standards, supported by representative experimental data and detailed methodologies.
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation, chromatography, and ionization. The ideal internal standard should mimic the analyte's behavior as closely as possible. In peptide quantification, the gold standard is a stable isotope-labeled version of the analyte itself. This compound, where four hydrogen atoms in the Linaclotide molecule are replaced with deuterium, exemplifies this ideal. Its near-identical physicochemical properties to the native Linaclotide ensure it co-elutes and experiences similar matrix effects, leading to superior accuracy and precision in quantification.[1]
Alternatives to SIL internal standards include structural analogs, which are peptides with a similar but not identical structure to the analyte. While more readily available and cost-effective in some cases, they often exhibit different chromatographic retention times and ionization efficiencies, which can lead to less accurate correction for analytical variability.
Performance Comparison: this compound vs. a Hypothetical Structural Analog
| Performance Parameter | This compound (Stable Isotope Labeled) | Hypothetical Structural Analog IS | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Due to its identical core structure, this compound has the same chromatographic behavior as Linaclotide. A structural analog will have different physicochemical properties, leading to separation on the column. |
| Matrix Effect Compensation | High | Low to Moderate | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix-induced ion suppression or enhancement at the same time. A non-co-eluting standard cannot accurately account for these effects. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The superior correction for variability by a SIL standard results in lower bias and more accurate quantification. |
| Precision (% CV) | Typically < 10% | Can be > 20% | By effectively normalizing for variations in sample processing and instrument response, SIL standards lead to higher precision and reproducibility. |
| Correction for Sample Extraction Variability | High | Moderate | Having nearly identical chemical properties, this compound will have a recovery rate during sample preparation that is very similar to that of Linaclotide. |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of Linaclotide in complex matrices such as plasma. Below is a detailed experimental protocol for the quantification of Linaclotide using a stable isotope-labeled internal standard like this compound, based on established UPLC-MS/MS methods.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Linaclotide and the internal standard from the biological matrix and remove interfering substances.
-
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis MAX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 200 µL of 20% methanol in water.
-
Elute the analyte and internal standard with 2 x 50 µL of a solution of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
UPLC-MS/MS Analysis
-
Objective: To chromatographically separate Linaclotide from other components and quantify it using tandem mass spectrometry.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linaclotide: Precursor ion (m/z) -> Product ion (m/z) (To be optimized, e.g., for [M+3H]3+ charge state)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be optimized, corresponding to the deuterated molecule)
-
-
Collision Energy and Cone Voltage: To be optimized for each transition.
-
Visualizing Key Processes
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Linaclotide exerts its therapeutic effect by activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[3][4][5][6][7][8] This initiates a signaling cascade that ultimately increases intestinal fluid secretion and accelerates transit.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
A Head-to-Head Battle for Precision: Linaclotide-d4 Versus Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Linaclotide, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, Linaclotide-d4, and a non-deuterated (structural analog) internal standard for the bioanalytical quantification of Linaclotide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Linaclotide is a 14-amino acid peptide and a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. Accurate measurement of its low systemic circulating levels is crucial for pharmacokinetic and pharmacodynamic studies. The gold standard for such quantification is LC-MS/MS, a technique heavily reliant on the use of a suitable internal standard to correct for variability during sample processing and analysis.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as this compound, or a structurally similar but non-identical molecule, often referred to as a structural analog.
The Mechanism of Action of Linaclotide: A Brief Overview
Linaclotide exerts its therapeutic effect by binding to and activating guanylate cyclase-C receptors on the apical surface of intestinal epithelial cells. This activation triggers an intracellular signaling cascade, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G-II (PKG-II), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This results in the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the passive diffusion of sodium and water, thereby increasing intestinal fluid and accelerating transit.[1][2][3][4]
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following tables summarize the expected performance characteristics based on the type of internal standard used.
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale |
| Co-elution with Analyte | Nearly identical retention time. | May have a different retention time. | Deuteration typically has a minimal effect on chromatographic behavior. Structural differences in an analog can lead to different retention characteristics. |
| Correction for Matrix Effects | Excellent. | Variable, can be less effective. | Co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement from the biological matrix. |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte. | The physicochemical properties of a deuterated IS are virtually the same as the analyte, leading to similar extraction efficiency. |
| Accuracy & Precision | Generally higher. | Can be lower, especially with significant matrix effects. | Better correction for analytical variability leads to more accurate and precise results. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. | The synthesis of stable isotope-labeled compounds is a more complex process. |
Table 1: Qualitative Performance Comparison
| Validation Parameter | Expected Performance with this compound | Expected Performance with Non-Deuterated IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Potentially lower due to better signal-to-noise. | May be higher if matrix effects are not well-compensated. |
| Intra- and Inter-day Precision (%CV) | Typically < 15% | May be higher, potentially exceeding 15% in the presence of strong matrix effects. |
| Accuracy (% Bias) | Typically within ± 15% | May show greater bias if the IS does not track the analyte perfectly. |
| Matrix Factor | Closer to 1, with lower variability between different lots of matrix. | Can deviate significantly from 1, with higher variability. |
| Recovery | Consistent and similar to the analyte. | May be inconsistent and different from the analyte. |
Table 2: Expected Quantitative Performance Comparison in a Bioanalytical Method Validation
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of Linaclotide, adaptable for use with either a deuterated or non-deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the extraction of Linaclotide from human plasma.[5]
-
Pre-treatment: To 300 µL of human plasma, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521). Vortex to mix.
-
Conditioning: Condition an Oasis MAX 96-well µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Loading: Load the entire pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash the plate with 200 µL of 5% ammonium hydroxide in water.
-
Wash the plate with 200 µL of methanol.
-
-
Elution: Elute Linaclotide and the internal standard with two 50 µL aliquots of the elution solvent (e.g., a mixture of acetonitrile (B52724) and formic acid).
-
Reconstitution: Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.
-
Analysis: Inject an aliquot of the final sample onto the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of Linaclotide.
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Column: Reversed-phase column suitable for peptides (e.g., ACQUITY UPLC HSS PFP, 1.8 µm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2 mL/min
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
The specific MRM transitions for Linaclotide, this compound, and a non-deuterated internal standard would need to be optimized.
Logical Relationship in Internal Standard Selection
The choice between a deuterated and a non-deuterated internal standard involves a trade-off between performance and cost. The following diagram illustrates the decision-making process.
Conclusion
For the bioanalytical quantification of Linaclotide, a deuterated internal standard such as this compound is theoretically superior to a non-deuterated structural analog. Its near-identical physicochemical properties to the analyte ensure more effective compensation for matrix effects and variability in sample recovery, leading to enhanced accuracy and precision. This is particularly crucial for regulated bioanalysis where stringent acceptance criteria must be met.
However, in situations where cost and availability are significant constraints, a carefully validated non-deuterated internal standard can be a viable alternative. In such cases, thorough validation is paramount to demonstrate that the analog adequately tracks the analyte's behavior and that the method is rugged and reliable. The choice ultimately depends on the specific requirements of the study and the resources available.
References
- 1. Analysis and Preparation of Linaclotide by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linaclotide | C59H79N15O21S6 | CID 16158208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Gold Standard in Bioanalysis: Enhancing Pharmacokinetic Data Accuracy with Linaclotide-d4
For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic (PK) data is paramount. The accuracy of these data underpins critical decisions in the drug development pipeline. In the bioanalysis of linaclotide (B608579), a peptide therapeutic with minimal systemic absorption, the choice of an appropriate internal standard is a decisive factor in achieving reliable and reproducible results. This guide provides a comprehensive comparison, supported by experimental principles and data, illustrating the superior performance of a deuterated internal standard, linaclotide-d4 (B1162147), over non-deuterated alternatives.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This is due to the near-identical physicochemical properties of the SIL-IS to the analyte of interest. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby effectively compensating for potential variabilities.
The Superiority of Deuterated Internal Standards
An ideal internal standard should co-elute with the analyte and exhibit a similar response to matrix effects, which are the suppression or enhancement of ionization caused by other components in the biological sample. Structural analog internal standards, which are molecules with a similar but not identical structure to the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inadequate compensation for analytical variability and, consequently, compromise the accuracy and precision of the quantitative data.
In contrast, a deuterated internal standard like this compound is chemically identical to linaclotide, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared chemical properties ensure they behave almost identically during analysis.
Comparative Performance: this compound vs. Analog Internal Standards
A highly sensitive and robust UPLC-MS/MS method for the quantification of linaclotide in human plasma has been developed, achieving a lower limit of quantitation (LLOQ) of 10.0 pg/mL. Although the specific internal standard was not named in this application, the validation data showcases the level of precision and accuracy achievable with a well-optimized method, which is best supported by a SIL-IS.
The Food and Drug Administration (FDA) has reviewed and approved validated LC-MS/MS methods for the detection of linaclotide and its active metabolite in plasma for clinical trials.[1] These methods employed an internal standard, MM-420026, though its exact nature as a deuterated analog is not publicly specified. The acceptance of these methods by regulatory bodies underscores the importance of a reliable internal standard for pharmacokinetic assessment.
The following table summarizes the expected performance differences between a bioanalytical method using this compound and one using a structural analog internal standard, based on established principles and data from analogous compounds.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Accuracy | High (typically within ±15% of nominal value) | Potentially lower and more variable | Co-elution and identical ionization behavior of this compound effectively corrects for matrix effects and extraction variability. |
| Precision | High (typically ≤15% CV) | Potentially lower (higher %CV) | Consistent correction for variability at each step of the analytical process leads to less scatter in the data. |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | Near-identical physicochemical properties ensure that both analyte and IS are equally affected by ion suppression or enhancement. |
| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Differences in polarity and other properties can lead to differential extraction efficiencies. |
| Regulatory Acceptance | Gold standard, highly preferred by regulatory agencies | Acceptable if a SIL-IS is not available, but requires more extensive validation to demonstrate robustness | Regulatory guidelines strongly recommend the use of stable isotope-labeled internal standards for mass spectrometric assays. |
Experimental Protocols
A robust bioanalytical method for linaclotide in plasma provides a framework for a study comparing internal standards. The following protocol is based on a validated method and outlines the key steps.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 300 µL of human plasma, add a working solution of the internal standard (this compound or a structural analog).
-
Protein Precipitation: Precipitate proteins by adding an appropriate organic solvent.
-
Solid-Phase Extraction:
-
Condition a mixed-mode SPE plate.
-
Load the pre-treated sample.
-
Wash the plate to remove interferences.
-
Elute linaclotide and the internal standard.
-
-
Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a high-resolution UPLC system with a suitable column to achieve chromatographic separation of linaclotide from endogenous plasma components.
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify linaclotide and the internal standard. Specific precursor-to-product ion transitions for both molecules should be optimized for maximum sensitivity and selectivity.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Conclusion
The choice of an internal standard is a critical decision in the development of bioanalytical methods for pharmacokinetic studies. While structural analog internal standards can be utilized, stable isotope-labeled internal standards, such as this compound, are unequivocally the superior choice for ensuring the highest level of accuracy and precision. The near-identical physicochemical properties of this compound to the native linaclotide provide the most effective compensation for variability in sample preparation, matrix effects, and instrument response. For researchers and scientists in drug development, investing in a stable isotope-labeled internal standard is a strategic decision that enhances data integrity, ensures regulatory compliance, and ultimately contributes to the successful advancement of new therapeutic agents.
References
A Comparative Guide to Internal Standards for Linaclotide Quantification: Linaclotide-d4 vs. Stable Isotope-Labeled (SIL) Proteins
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Linaclotide, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides an objective comparison between two common types of internal standards: a deuterated form of the analyte, Linaclotide-d4, and stable isotope-labeled (SIL) protein or peptide standards.
Linaclotide is a 14-amino acid peptide therapeutic, and its accurate quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer, thereby compensating for variability and matrix effects.
Principle of Internal Standardization in Mass Spectrometry
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By maintaining a constant concentration, the IS allows for the correction of variations that may occur during sample processing and analysis. In mass spectrometry, stable isotope-labeled internal standards are preferred because they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).
Comparison of this compound and SIL Protein/Peptide Internal Standards
The primary distinction between using this compound and a SIL protein or extended peptide lies in which stages of the analytical workflow they can account for variability.
-
This compound: As a deuterated analog of the intact peptide, this compound is added to the sample at the beginning of the sample preparation process. It can compensate for variability in extraction efficiency and matrix effects during ionization. However, if the analytical method involves proteolytic digestion of Linaclotide to a surrogate peptide for quantification, a deuterated intact peptide standard would not be suitable. In the case of direct analysis of the intact peptide, it serves as an excellent choice.
-
Stable Isotope-Labeled (SIL) Protein/Peptide Standards:
-
SIL Protein: A full-length protein analog of Linaclotide with one or more amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N). This is considered the "gold standard" as it is added at the very beginning of the sample preparation and undergoes the same proteolytic digestion as the analyte. Therefore, it can account for variability in both the digestion and extraction steps. However, the production of SIL proteins can be complex and costly.
-
SIL Peptide: A synthetic peptide corresponding to a fragment of Linaclotide produced by enzymatic digestion, containing heavy isotopes. This type of standard is added after the digestion step and therefore cannot account for variability in the digestion process. It can, however, correct for variations in the subsequent extraction and LC-MS analysis.
-
Extended SIL-Peptide: A compromise between a full SIL protein and a short SIL peptide, this consists of the target signature peptide with additional flanking amino acids. It is added before digestion and is designed to mimic the enzymatic cleavage of the full protein more closely than a simple SIL peptide.
-
The choice between these internal standards depends on the specific bioanalytical method employed for Linaclotide. For methods that quantify the intact molecule, this compound is a suitable option. For methods that rely on the quantification of a surrogate peptide after digestion, a SIL protein or an extended SIL peptide would provide more comprehensive correction for procedural variability.
Quantitative Performance Data
Table 1: Performance of a Validated UPLC-MS/MS Method for Linaclotide Quantification in Human Plasma
| Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 10.0 pg/mL |
| Linear Dynamic Range | 10–4000 pg/mL |
| Calibration Curve Linearity (r²) | >0.997 |
| Accuracy (at QC levels) | 97–110% |
| Precision (%CV at QC levels) | <8% |
Data summarized from a Waters Corporation application note on the UPLC-MS/MS bioanalytical quantification of Linaclotide from plasma.[1]
Experimental Protocols
A robust assessment of the analytical method is crucial. Below is a representative methodology for the quantification of Linaclotide in human plasma using LC-MS/MS.
Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 300 µL of plasma sample, add 200 µL of a 2 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% ammonium hydroxide (B78521).
-
Conditioning: Condition an Oasis MAX 96-well µElution plate with methanol (B129727) followed by water.
-
Loading: Load the entire pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.
-
Elution: Elute Linaclotide from the sorbent with two 50 µL aliquots of the elution solvent.
-
Dilution: Dilute the extracted sample with 100 µL of water for a final volume of 200 µL before injection.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: ACQUITY UPLC I-Class System
-
Column: ACQUITY UPLC HSS PFP 1.8 µm
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile
-
Flow Rate: 0.2 mL/min (initial)
-
Gradient: A linear gradient is optimized to achieve good separation of Linaclotide from endogenous interferences.[2]
-
-
Mass Spectrometry:
-
System: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Linaclotide and the internal standard.[2]
-
Table 2: MRM Transitions for Linaclotide
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Linaclotide | [Value] | [Value] | [Value] | [Value] |
(Specific m/z values, cone voltages, and collision energies need to be optimized for the specific instrument and analyte.)
Visualizing the Workflow and Rationale
The following diagrams illustrate the workflows for using different internal standards and the rationale behind their selection.
References
Safety Operating Guide
Navigating the Safe Disposal of Linaclotide-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Linaclotide-d4, a deuterated internal standard used in the quantification of Linaclotide. Adherence to these guidelines is essential for maintaining a safe research environment and complying with regulatory standards.
This compound is classified as harmful if swallowed and requires careful handling.[1] The primary principle for its disposal is to follow all applicable local, regional, national, and international regulations.[1] This typically involves treating it as a chemical waste product that should be disposed of through a licensed professional waste disposal service.
Key Characteristics of this compound
A summary of the relevant quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₅₉H₇₅D₄N₁₅O₂₁S₆[2] |
| Molecular Weight | 1530.8 g/mol [2] |
| Purity | ≥99% deuterated forms (d₁-d₄)[2] |
| Form | Solid[2] |
| Solubility (DMF) | 30 mg/ml[2] |
| Solubility (DMSO) | 30 mg/ml[2] |
| GHS Classification | Acute toxicity - oral 4, H302 (Harmful if swallowed) |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
2. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
3. Disposal of Unused Product:
-
If you have unused this compound, it should be disposed of in its original container or a suitable, sealed, and labeled waste container.
-
Do not discard this compound down the drain or in the regular trash.[1]
4. Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent in a well-ventilated area. A recommended practice is to use a small amount of a solvent in which this compound is soluble, such as DMF or DMSO.
-
Collect the rinsate (the solvent used for rinsing) in a designated hazardous waste container.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
5. Spill Management:
-
In the event of a spill, avoid dust formation.[1]
-
Wear appropriate PPE and use an absorbent material to collect the spilled solid.
-
Place the absorbent material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning solution as hazardous waste.
6. Final Disposal:
-
The sealed container of this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all institutional and regulatory procedures for the collection and handover of chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Linaclotide-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Linaclotide-d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize exposure risks and ensure the integrity of your work.
This compound, a deuterated synthetic peptide, is classified as harmful if swallowed.[1][2] As a potent compound, it necessitates stringent handling protocols to prevent accidental ingestion, inhalation, or skin contact. The following sections outline the necessary personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to create a barrier between the researcher and the hazardous substance. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during extended procedures. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls should be worn over personal clothing to protect against spills and contamination. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Essential for protecting eyes from accidental splashes of reconstituted solutions or contact with the lyophilized powder. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent tracking of contaminants. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow provides a detailed, procedural guide for researchers.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare a Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure. The work surface should be covered with absorbent, disposable bench paper.
2. Handling:
-
Weighing the Lyophilized Powder: When weighing the solid form of this compound, which can easily become airborne, it is crucial to perform this task within a containment device like a chemical fume hood.
-
Reconstitution: Reconstitute the lyophilized powder with the appropriate sterile solvent as per your experimental protocol. Handle the liquid solution with care to avoid splashes.
-
Performing the Experiment: Conduct your experiment within the designated and contained workspace.
3. Post-Handling & Decontamination:
-
Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment. A solution of 0.05 M sodium hydroxide (B78521) (NaOH) or a 10⁻² M sodium dodecyl sulphate (SLS) solution can be effective for decontaminating surfaces after spills of hazardous drugs.[3] Always follow your institution's approved decontamination procedures.
-
Waste Segregation: Carefully segregate all waste generated during the handling and experimental process.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to protect personnel and the environment. All waste associated with this compound is considered hazardous pharmaceutical waste.
Caption: Workflow for the proper disposal of this compound waste.
1. Waste Segregation at the Point of Generation:
-
Unused or Expired this compound: Any remaining solid or reconstituted this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Contaminated Labware: All non-sharp items that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be collected in a separate, clearly labeled hazardous solid waste container.
2. Storage and Labeling:
-
All waste containers must be kept closed when not in use.
-
Label all containers with "Hazardous Pharmaceutical Waste" and the specific chemical name, "this compound."
3. Final Disposal:
-
The disposal of all this compound waste must be handled by a licensed hazardous waste contractor. Do not dispose of this material in the regular trash or down the drain. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
